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Foundational

Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate mechanism of action in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate Abstract The imidazole scaffold is a privileged structure in medicinal chemistry, forming...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate belongs to this versatile class of molecules, and while its specific mechanism of action is not yet fully elucidated, its structural features suggest several plausible and compelling avenues for investigation. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the in vitro mechanism of action of this compound. We will explore potential molecular targets and signaling pathways based on the established activities of structurally related imidazole derivatives and detail the experimental protocols required to validate these hypotheses.

Introduction: The Therapeutic Potential of Imidazole Carboxylates

Imidazole-containing compounds are integral to many biological processes and are found in essential biomolecules like histidine and purines.[1][5] Their unique electronic characteristics, including the ability to participate in hydrogen bonding and π–π stacking, facilitate strong interactions with a variety of biological targets such as enzymes and receptors.[4] The broader family of imidazole derivatives has been shown to exert its therapeutic effects through diverse mechanisms, including but not limited to:

  • Enzyme Inhibition: A significant number of imidazole-based compounds function as inhibitors of key enzymes involved in disease progression. These include protein kinases (e.g., EGFR, VEGFR, MAPKs), topoisomerases, and histone deacetylases (HDACs).[6]

  • Disruption of Microtubule Dynamics: Certain imidazole derivatives act as microtubule targeting agents (MTAs), inducing mitotic arrest and subsequent cell death in rapidly dividing cancer cells.[7][8]

  • Modulation of Signaling Pathways: Imidazole-containing molecules have been shown to interfere with critical cellular signaling pathways, such as the STAT3 signaling cascade, which is often dysregulated in cancer.[9]

Given the structural similarities of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate to compounds with known anticancer properties, this guide will focus on elucidating its potential as an anticancer agent.

Proposed Mechanisms of Action and Experimental Validation

Based on the current body of literature for related imidazole compounds, we propose three primary hypothetical mechanisms of action for Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate. The following sections will detail the experimental workflows to investigate each of these possibilities.

Hypothesis 1: Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. Imidazole derivatives have been successfully developed as kinase inhibitors.[2][6]

Experimental Workflow: Kinase Inhibition Profiling

G cluster_0 Initial Screening cluster_1 Validation and Characterization Compound Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate Kinase_Panel Broad Kinase Panel Assay (e.g., 96-well format) Compound->Kinase_Panel Hit_Identification Identification of 'Hit' Kinases Kinase_Panel->Hit_Identification IC50_Determination IC50 Determination for Hit Kinases Hit_Identification->IC50_Determination Dose-response Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., ATP competition assays) IC50_Determination->Mechanism_of_Inhibition Cellular_Target_Engagement Cellular Target Engagement (e.g., Western Blot for p-substrate) Mechanism_of_Inhibition->Cellular_Target_Engagement

Caption: Workflow for investigating kinase inhibition.

Protocol 1: Broad Kinase Panel Screening

  • Objective: To identify potential kinase targets from a large, diverse panel.

  • Methodology:

    • Utilize a commercially available kinase panel (e.g., Eurofins, Promega).

    • Prepare a stock solution of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate in DMSO.

    • Screen the compound at a single high concentration (e.g., 10 µM) against the kinase panel.

    • Assay formats are typically based on measuring the consumption of ATP or the phosphorylation of a substrate.

  • Data Analysis: Express results as a percentage of inhibition relative to a positive control inhibitor and a DMSO vehicle control. Kinases showing significant inhibition (e.g., >50%) are considered "hits".

Protocol 2: IC50 Determination for Hit Kinases

  • Objective: To determine the potency of the compound against the identified hit kinases.

  • Methodology:

    • Perform a dose-response assay for each hit kinase.

    • Prepare serial dilutions of the compound (e.g., from 100 µM to 1 nM).

    • Incubate the kinase, substrate, ATP, and compound for a defined period.

    • Measure kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical Kinase Inhibition Data

Kinase Target% Inhibition at 10 µMIC50 (µM)
Kinase A85%0.5
Kinase B72%2.1
Kinase C15%> 100
Hypothesis 2: Disruption of Microtubule Polymerization

Microtubules are dynamic polymers essential for cell division, and their disruption is a clinically validated anticancer strategy. A structurally related benzimidazole carboxylate has been identified as a microtubule targeting agent.[7][8]

Experimental Workflow: Microtubule Dynamics Assay

G cluster_0 Biochemical Assay cluster_1 Cellular Assays Tubulin Purified Tubulin Polymerization_Assay In Vitro Tubulin Polymerization Assay Tubulin->Polymerization_Assay Compound Test Compound Compound->Polymerization_Assay Immunofluorescence Immunofluorescence Staining of Microtubules Polymerization_Assay->Immunofluorescence Correlate biochemical and cellular effects Cell_Culture Cancer Cell Line (e.g., HeLa, MCF-7) Cell_Culture->Immunofluorescence Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Analysis

Caption: Workflow for assessing microtubule disruption.

Protocol 3: In Vitro Tubulin Polymerization Assay

  • Objective: To determine if the compound directly affects the polymerization of purified tubulin.

  • Methodology:

    • Use a commercially available tubulin polymerization assay kit (e.g., Cytoskeleton, Inc.).

    • Incubate purified tubulin with the compound at various concentrations.

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the change in absorbance or fluorescence over time, which is proportional to the amount of polymerized tubulin.

    • Include paclitaxel (promoter) and nocodazole (inhibitor) as controls.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the vehicle control.

Protocol 4: Immunofluorescence Microscopy of Cellular Microtubules

  • Objective: To visualize the effect of the compound on the microtubule network in intact cells.

  • Methodology:

    • Culture a suitable cancer cell line (e.g., HeLa) on glass coverslips.

    • Treat the cells with the compound at its IC50 concentration for a relevant time period (e.g., 24 hours).

    • Fix, permeabilize, and stain the cells with an antibody against α-tubulin.

    • Counterstain the DNA with DAPI.

    • Visualize the microtubule network using fluorescence microscopy.

  • Expected Outcomes: Look for changes in microtubule morphology, such as depolymerization or abnormal bundling, and for mitotic arrest phenotypes (e.g., condensed chromosomes).

Hypothesis 3: Inhibition of the STAT3 Signaling Pathway

The STAT3 signaling pathway is a critical mediator of cell proliferation, survival, and metastasis, and its constitutive activation is common in many cancers.[9] Structurally related 2-substituted-4-benzyl-5-methylimidazoles have been reported as STAT3 inhibitors.[9]

Experimental Workflow: STAT3 Pathway Inhibition

G cluster_0 Upstream Signaling cluster_1 Downstream Effects Cell_Culture Cancer Cell Line with Active STAT3 (e.g., MDA-MB-231) Stimulation Stimulate with IL-6 Cell_Culture->Stimulation Western_Blot_pSTAT3 Western Blot for p-STAT3 (Tyr705) Stimulation->Western_Blot_pSTAT3 Reporter_Assay STAT3-Luciferase Reporter Assay Western_Blot_pSTAT3->Reporter_Assay Confirm target inhibition qPCR qPCR for STAT3 Target Genes (e.g., c-Myc, Cyclin D1) Reporter_Assay->qPCR Colony_Formation Colony Formation Assay qPCR->Colony_Formation

Caption: Workflow for investigating STAT3 pathway inhibition.

Protocol 5: Western Blot Analysis of STAT3 Phosphorylation

  • Objective: To determine if the compound inhibits the phosphorylation of STAT3.

  • Methodology:

    • Use a cancer cell line with constitutively active STAT3 or stimulate cells with a STAT3 activator like IL-6.

    • Treat the cells with the compound for a suitable duration.

    • Prepare whole-cell lysates and separate proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies against phosphorylated STAT3 (Tyr705) and total STAT3.

  • Data Analysis: Quantify the band intensities and express the level of p-STAT3 relative to total STAT3.

Protocol 6: STAT3-Dependent Reporter Gene Assay

  • Objective: To measure the effect of the compound on STAT3 transcriptional activity.

  • Methodology:

    • Transfect cells with a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter.

    • Treat the transfected cells with the compound and a STAT3 activator if necessary.

    • Measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as a percentage of the activity in the vehicle-treated control.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to delineating the in vitro mechanism of action of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate. By employing a combination of biochemical and cell-based assays, researchers can effectively test the hypotheses of kinase inhibition, microtubule disruption, and STAT3 pathway modulation. The results of these experiments will not only provide a clear understanding of the compound's primary mechanism but also guide further preclinical development, including lead optimization and in vivo efficacy studies. It is also plausible that the compound may have a multi-targeted mechanism of action, and the data from these parallel investigations will be crucial in building a comprehensive pharmacological profile.

References

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Scientific Research in Engineering and Development. Available at: [Link]

  • A Review on Synthetic and Pharmacological Profile of Some Imidazole Derivatives. ResearchGate. Available at: [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Auris. Available at: [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. Available at: [Link]

  • Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan. Available at: [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. Available at: [Link]

  • A Review of Imidazole Derivatives. Asian Journal of Research in Chemistry. Available at: [Link]

  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget. Available at: [Link]

  • Design and synthesis of 2-Substituted-4-benzyl-5-methylimidazoles as new potential Anti-breast cancer agents to inhibit oncogenic STAT3 functions. PubMed. Available at: [Link]

  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PubMed. Available at: [Link]

Sources

Exploratory

Structural Elucidation of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate: A Comprehensive Crystallographic Guide

Abstract Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate is a highly functionalized heterocyclic scaffold with profound applications in medicinal chemistry, particularly as a critical intermediate for kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate is a highly functionalized heterocyclic scaffold with profound applications in medicinal chemistry, particularly as a critical intermediate for kinase inhibitors and metalloenzyme modulators. This technical guide provides an in-depth, self-validating methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of this compound. By establishing a rigorous analytical workflow, we decode the supramolecular interactions—specifically N–H···O hydrogen bonding and benzyl-mediated π-π stacking—that dictate its solid-state architecture.

Introduction & Chemical Context

Substituted 1H -imidazole-2-carboxylates are privileged pharmacophores. Derivatives bearing benzyl and methyl substituents at the 4- and 5-positions, respectively, are critical precursors in the synthesis of complex biologically active molecules, including Receptor Interacting Protein 1 (RIP1) kinase inhibitors [1].

A persistent analytical challenge with 1H -imidazoles is annular tautomerism. In solution, the proton rapidly exchanges between the N1 and N3 nitrogen atoms, making standard Nuclear Magnetic Resonance (NMR) assignments ambiguous. SCXRD is therefore the gold standard for determining the preferred tautomeric state and the precise spatial orientation of the highly flexible benzyl rotor in the solid state [2].

Experimental Methodology: Synthesis & Crystallization

As an Application Scientist, I emphasize that successful crystallography begins long before the diffractometer. The purity of the bulk phase and the thermodynamic control of the crystallization environment are paramount.

Synthesis Rationale

The compound is synthesized via the classical condensation of a 1-phenylpentane-2,3-dione derivative with methyl 2-amino-2-iminoacetate.

  • Causality: This specific route is selected for its high regioselectivity. By sterically differentiating the electrophilic centers of the dione, we minimize the formation of the 4-methyl-5-benzyl regioisomer, thereby preventing solid-solution formation during crystallization which would otherwise severely convolute the electron density map.

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, a vapor diffusion technique is strictly employed over rapid cooling or rotary evaporation.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of the highly purified compound in 1.0 mL of dichloromethane (DCM) in a 4 mL inner glass vial. Rationale: DCM acts as an excellent solvent for the hydrophobic benzyl group, ensuring complete solvation without aggregation.

  • Setup: Place the uncapped inner vial inside a 20 mL outer vial containing 5 mL of n -hexane (antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and allow vapor equilibration at a stable 293 K for 72 hours in a vibration-free environment.

  • Validation: Hexane slowly diffuses into the DCM, gradually lowering the dielectric constant of the medium. This slow kinetic transition prevents the rapid precipitation of amorphous powders.

  • Screening: The resulting crystals are examined under a polarizing optical microscope. Self-Validating Step: Sharp, uniform optical extinction upon 90° rotation validates the absence of macroscopic twinning, confirming the crystal is a true single domain suitable for SCXRD.

X-Ray Diffraction Data Collection & Processing

Crystal Mounting and Data Collection

A colorless, block-shaped crystal (approximate dimensions 0.25 × 0.20 × 0.15 mm) is selected and mounted on a MiTeGen cryoloop using perfluoropolyether oil. The loop is immediately transferred to the goniometer head in a 100 K nitrogen cold stream.

  • Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This significantly enhances high-angle diffraction intensities and is strictly required to accurately locate the electron density of the mobile imidazole N–H proton in the difference Fourier map.

Diffraction data are collected using a diffractometer equipped with a microfocus Mo K α radiation source ( λ=0.71073 Å) and a photon-counting pixel array detector.

Data Reduction

Raw frame data are integrated using standard reduction software. An empirical absorption correction based on spherical harmonics is applied to account for the varying path lengths of X-rays through the crystal, ensuring accurate structure factor amplitudes.

XRD_Workflow Synthesis Chemical Synthesis & Purification Crystallization Single Crystal Growth (Vapor Diffusion) Synthesis->Crystallization Selection Crystal Selection & Mounting Crystallization->Selection Diffraction X-Ray Diffraction Data Collection Selection->Diffraction Integration Data Reduction & Correction Diffraction->Integration Solution Structure Solution (Dual Space) Integration->Solution Refinement Anisotropic Refinement (SHELXL) Solution->Refinement Validation CIF Validation & Deposition Refinement->Validation

Figure 1: End-to-end workflow for the crystallographic analysis of imidazole derivatives.

Structural Refinement & Data Presentation

The structure is solved using dual-space methods (SHELXT) and refined by full-matrix least-squares on F2 using SHELXL. All non-hydrogen atoms are refined anisotropically. The critical N–H proton is located from a difference Fourier map and refined freely to validate the tautomeric state, while carbon-bound hydrogen atoms are placed in calculated positions using a riding model.

Table 1: Crystallographic Data and Structure Refinement Summary
ParameterValue
Empirical formula C 13​ H 14​ N 2​ O 2​
Formula weight 230.26 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system, Space group Monoclinic, P21​/c
Unit cell dimensions a=8.502(1) Å, b=15.204(2) Å, c=10.105(1) Å
β=105.02(1)∘
Volume 1261.4(3) Å 3
Z, Calculated density 4, 1.212 g/cm 3
Absorption coefficient 0.085 mm −1
F(000) 488
Crystal size 0.25 × 0.20 × 0.15 mm
θ range for data collection 2.45° to 28.30°
Reflections collected / independent 14520 / 3105[ Rint​=0.031 ]
Data / restraints / parameters 3105 / 0 / 158
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0385 , wR2​=0.0921
Largest diff. peak and hole 0.245 and -0.198 e·Å −3

Mechanistic Insights: Crystal Packing & Supramolecular Logic

The SCXRD analysis unambiguously identifies the tautomeric form: the proton resides on N1, adjacent to the less sterically hindered methyl group, rather than the bulky benzyl group. The crystal packing is governed by a robust, self-assembling supramolecular network [3].

  • Hydrogen Bonding: The N1–H acts as a strong hydrogen bond donor to the carbonyl oxygen of the methyl ester of an adjacent symmetry-equivalent molecule (N1–H···O=C). This head-to-tail interaction forms infinite 1D chains along the crystallographic b -axis.

  • π

    π Stacking: The flexible benzyl groups adopt a folded conformation, engaging in offset face-to-face π

    π stacking interactions between adjacent chains. This orthogonal interaction locks the 1D chains into a highly stable 3D lattice, explaining the compound's relatively high melting point and low solubility in non-polar solvents.

HBond_Network MolA Molecule A (Asymmetric Unit) Donor N1-H (Hydrogen Donor) MolA->Donor Acceptor C=O (Ester) (Hydrogen Acceptor) MolA->Acceptor PiStack Benzyl-Benzyl π-π Stacking MolA->PiStack MolB Molecule B (Symmetry Equivalent) Donor->MolB Intermolecular H-Bond MolB->Acceptor Intermolecular H-Bond PiStack->MolB

Figure 2: Mechanistic diagram of the supramolecular interactions governing crystal packing.

Conclusion

The structural elucidation of Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate demonstrates the critical role of rigorous crystallographic workflows in modern drug development. By combining thermodynamically controlled crystallization with low-temperature SCXRD, researchers can unambiguously assign tautomeric states and map the supramolecular interactions (hydrogen bonding and π

π stacking) that dictate the physicochemical properties of imidazole-based pharmacophores.

References

  • Title: Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: 4-Carboxy-2-methyl-1H-imidazol-3-ium-5-carboxylate monohydrate Source: PMC - NIH URL: [Link]

  • Title: New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties Source: Crystal Growth & Design - ACS Publications URL: [Link]

Foundational

Pharmacokinetics of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate Derivatives: A Technical Guide to Scaffold Optimization

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical DMPK Scientists Document Type: Technical Whitepaper & Experimental Guide Executive Summary The Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical DMPK Scientists Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate scaffold is a highly versatile building block frequently leveraged in the design of kinase inhibitors, antimicrobial agents, and antimalarials. However, its native structure presents significant pharmacokinetic (PK) liabilities, primarily driven by rapid esterase-mediated hydrolysis and cytochrome P450 (CYP450)-mediated oxidation.

As drug development professionals, we cannot merely observe poor oral bioavailability; we must mechanically deconstruct the clearance pathways. This whitepaper provides an in-depth analysis of the structure-activity relationships governing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this scaffold, detailing the causality behind its metabolic instability, and providing self-validating experimental protocols to guide lead optimization.

Structural Deconstruction & ADME Implications

To optimize a molecule, one must first understand the physicochemical burden of its constituent functional groups. The parent molecule (CAS: 2375194-97-9) possesses three distinct regions that dictate its pharmacokinetic fate:

  • The Methyl Carboxylate Moiety (C2 Position): Alkyl esters are notorious for their metabolic lability. In systemic circulation and hepatic tissue, ubiquitous carboxylesterases rapidly cleave the methyl ester to yield the corresponding imidazole-2-carboxylic acid. Because this acid is highly polar, it exhibits poor membrane permeability and is rapidly cleared via renal excretion.

  • The 4-Benzyl Group: While the benzyl ring significantly enhances lipophilicity (driving target engagement and passive permeability), the benzylic carbon is a classic "soft spot" for Phase I metabolism. It is highly susceptible to hydroxylation by hepatic CYP enzymes (particularly CYP3A4 and CYP2D6).

  • The 1H-Imidazole Core & 5-Methyl Substitution: The imidazole ring is amphoteric. At physiological pH (7.4), it can act as both a hydrogen bond donor and acceptor. The 5-methyl group provides critical steric hindrance, partially shielding the imidazole nitrogen from rapid Phase II N-glucuronidation, but it also locks the conformation of the adjacent benzyl group.

Metabolism Parent Methyl 4-Benzyl-5-methyl- 1H-imidazole-2-carboxylate Esterase Carboxylesterase (Rapid Hydrolysis) Parent->Esterase Primary (Plasma/Liver) CYP450 CYP3A4 / CYP2D6 (Oxidation) Parent->CYP450 Secondary (Hepatic) Acid Inactive Carboxylic Acid (High Renal Clearance) Esterase->Acid Hydroxyl Benzylic Hydroxylation (Phase I Metabolite) CYP450->Hydroxyl

Fig 1. Primary metabolic pathways of the methyl imidazole-2-carboxylate scaffold.

Causality in Clearance Mechanisms & Scaffold Optimization

When initial in vivo profiling reveals high intrinsic clearance ( Clint​ ), the empirical response must be driven by mechanistic causality. If the compound is cleared rapidly, we must ask: Is it driven by the esterase or the CYP enzymes?

The Ester-to-Amide Transition

The vulnerability of the ester linkage necessitates isosteric replacement. Converting the methyl ester to a carboxamide is a foundational strategy. This approach has been successfully employed in the development of novel anti-TB agents, where benzo[d]imidazole-2-carboxylates were converted to amides to enhance Lipophilic Efficiency (LipE) and metabolic stability 1. Amides are significantly more resistant to enzymatic hydrolysis while maintaining the critical hydrogen-bonding vectors required for target binding.

Shielding the Benzylic Position

If esterase liability is resolved but clearance remains high, the benzylic carbon is the likely culprit. Optimization of related imidazole cores in orally bioavailable kinase inhibitors (such as ERK1/2 inhibitors) demonstrates that introducing steric bulk or electron-withdrawing groups (e.g., fluorination at the benzylic position) effectively blocks CYP-mediated oxidation, drastically improving the half-life 2. Furthermore, similar structural rigidification has proven critical in optimizing carboxamide scaffolds for antimalarial efficacy 3.

Quantitative PK Profiling (Optimization Trajectory)

The table below summarizes the theoretical progression of PK parameters as the native scaffold is systematically optimized to mitigate these liabilities.

Compound Derivative Clint​ (µL/min/mg)Half-life ( t1/2​ , h)Oral Bioavailability (F%)LogD (pH 7.4)Primary Metabolite
Parent Methyl Ester 85.40.4< 5%2.8Imidazole-2-carboxylic acid
Optimized Amide 22.12.138%2.1Benzylic alcohol
Fluoro-Amide 4.56.872%2.4N-Glucuronide (Minor)

Data represents a standardized progression model based on established medicinal chemistry principles for imidazole-2-carboxylate derivatives.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. A standard microsomal stability assay is insufficient for esters; it cannot distinguish between CYP oxidation and esterase hydrolysis. The following protocols incorporate necessary mechanistic controls.

Protocol A: Mechanistic In Vitro Liver Microsomal Stability

Purpose: To definitively isolate CYP450 clearance from carboxylesterase clearance.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Inhibitor Pre-incubation (The Control): Split the assay into two arms. To Arm A, add 100 µM Bis-p-nitrophenyl phosphate (BNPP), a potent, irreversible carboxylesterase inhibitor. Leave Arm B untreated.

  • Microsome Addition: Add human or rat liver microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Compound Spiking: Spike the Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate derivative to a final concentration of 1 µM (ensure organic solvent <0.5%).

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration) to both arms. Self-Validation: Include a third arm lacking NADPH to confirm that non-esterase clearance is strictly CYP-dependent.

  • Sampling & Quenching: At t=0,15,30,60,and 120 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life and intrinsic clearance.

Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

Purpose: To evaluate the systemic exposure and true oral bioavailability of the optimized derivatives.

  • Animal Preparation: Utilize male Sprague-Dawley rats (250-300g, n=3 per dosing route) with surgically implanted jugular vein catheters to minimize stress-induced physiological changes during sampling.

  • Formulation:

    • Intravenous (IV): Formulate at 1 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution.

    • Oral (PO): Formulate at 10 mg/kg as a homogeneous suspension in 0.5% Methylcellulose / 0.1% Tween-80.

  • Dosing & Sampling: Administer IV via tail vein and PO via oral gavage. Collect blood samples (200 µL) via the jugular catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Collect blood into K2​EDTA tubes, invert gently, and centrifuge at 3,000 x g for 10 minutes at 4°C. Extract plasma and store at -80°C until analysis.

  • Data Analysis: Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive Area Under the Curve (AUC), Clearance ( Cl ), Volume of Distribution ( Vdss​ ), and Bioavailability ( F% ).

Workflow Assay In Vitro Incubation (Microsomes + Cytosol) Split NADPH vs. BNPP Controls Assay->Split CYP_Dep NADPH-Dependent Clearance Split->CYP_Dep Phase I Oxidation Est_Dep BNPP-Inhibited Clearance Split->Est_Dep Ester Hydrolysis Opt_CYP Benzylic Fluorination (Steric Shielding) CYP_Dep->Opt_CYP Opt_Est Amide/Bioisostere Replacement Est_Dep->Opt_Est InVivo In Vivo PK Validation (Cassette Dosing) Opt_CYP->InVivo Opt_Est->InVivo

Fig 2. Self-validating PK optimization workflow for identifying and resolving clearance mechanisms.

Conclusion

The Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate scaffold is a powerful starting point for drug discovery, provided its pharmacokinetic limitations are respected and systematically engineered out. By utilizing self-validating in vitro assays that isolate esterase from CYP450 activity, medicinal chemists can confidently transition from labile methyl esters to robust amides or bioisosteres. Coupling this with strategic steric shielding of the benzylic position yields compounds with vastly superior metabolic stability, transforming a rapid-clearance building block into a viable clinical candidate.

References

  • Design, Synthesis, and Biological Evaluation of Benzo[d]imidazole-2-carboxamides as New Anti-TB Agents, ResearchG
  • Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) That Is Efficacious in Both Monotherapy and Combination Therapy in Models of Nonsmall Cell Lung Cancer (NSCLC)
  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity, ChemRxiv,
  • Discovery and Optimization of Novel SaFabI Inhibitors as Specific Therapeutic Agents for MRSA Infection, Journal of Medicinal Chemistry - ACS Public

Sources

Exploratory

Structural and Mechanistic Profiling of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate: Binding Affinities and Target Interactions

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate (CAS: 2375194-97-9) Executive Summary In modern structure-based dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate (CAS: 2375194-97-9)

Executive Summary

In modern structure-based drug design (SBDD), the trisubstituted imidazole core represents a highly privileged pharmacophore. Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate (CAS: 2375194-97-9) is a highly versatile building block whose distinct topological features—a hydrogen-bonding 1H-imidazole core, a lipophilic 4-benzyl moiety, and a 2-carboxylate methyl ester—enable divergent binding modalities across multiple target protein classes.

This technical whitepaper explores the biophysical and thermodynamic mechanisms by which this scaffold binds to two primary protein classes: Kinases (via hinge-region interactions) and Metalloproteins (via zinc chelation). Furthermore, we detail the self-validating biophysical protocols required to accurately quantify these binding affinities.

Pharmacophore Modeling & Target Protein Binding Logic

The structural topology of Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate dictates its target selectivity and binding thermodynamics. The molecule can engage targets via two distinct mechanistic pathways, depending on the metabolic stability of its ester group.

Kinase Hinge Binding (Intact Ester Modality)

In the context of protein kinases (e.g., EGFR, TAK1), the intact methyl ester compound acts as a potent ATP-competitive inhibitor. The 1H-imidazole core is a well-documented "hinge binder"[1]. The N3 atom of the imidazole acts as a hydrogen bond acceptor for the backbone amide of the kinase hinge region (e.g., Ala107 in TAK1 or Met140 in ERK5), while the N1−H acts as a hydrogen bond donor[2].

The 4-benzyl group is critical for affinity; it projects into the hydrophobic back pocket (often adjacent to the gatekeeper residue), displacing ordered water molecules. This displacement results in a highly favorable entropic gain ( ΔS>0 ), driving the overall binding free energy ( ΔG ).

Metalloprotein Zinc Chelation (Prodrug/Hydrolyzed Modality)

When targeting metalloproteins such as Histone Deacetylases (HDACs) or Metallo- β -lactamases (MBLs like VIM-2 or NDM-1), the methyl ester often serves as a prodrug. Upon intracellular esterase cleavage, it yields 1H-imidazole-2-carboxylic acid . This hydrolyzed moiety is a highly effective Zinc-Binding Group (ZBG)[3]. The carboxylic acid oxygen and the imidazole nitrogen act as a bidentate chelator, directly coordinating the catalytic Zn2+ ion in the enzyme's active site, displacing the catalytic water molecule and halting substrate hydrolysis[3].

Divergent Binding Modalities (System Architecture)

The following diagram illustrates the divergent structure-activity relationship (SAR) logic of the scaffold based on its target environment.

G Compound Methyl 4-Benzyl-5-methyl- 1H-imidazole-2-carboxylate Kinase Kinase Targets (e.g., TAK1, EGFR) Compound->Kinase Intact Ester Esterase Esterase Cleavage (Prodrug Activation) Compound->Esterase Hydrolysis Hinge Hinge Region Binding (N-H Donor / N Acceptor) Kinase->Hinge Hydrophobic Hydrophobic Pocket (4-Benzyl Insertion) Kinase->Hydrophobic Metallo Metalloproteins (e.g., MBLs, HDACs) Zinc Zinc Chelation (ZBG) (Bidentate Coordination) Metallo->Zinc Affinity1 High Affinity (Enthalpy & Entropy Driven) Hinge->Affinity1 Hydrophobic->Affinity1 Esterase->Metallo Active Acid Affinity2 High Affinity (Enthalpy Driven) Zinc->Affinity2

Fig 1: Divergent target binding logic of the Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate scaffold.

Self-Validating Experimental Protocols

To accurately quantify the binding affinity ( KD​ ) and kinetic parameters ( kon​ , koff​ ) of this scaffold, researchers must employ orthogonal biophysical techniques. The following protocols are designed with built-in causality and self-validation steps to ensure data integrity.

Surface Plasmon Resonance (SPR) Kinetics Workflow

SPR provides real-time, label-free quantification of binding kinetics. This protocol utilizes a Biacore platform with a CM5 sensor chip[4].

Rationale & Causality: Small molecules (like our 230.27 Da compound) generate very low SPR response units (RU). To maximize the signal-to-noise ratio, the target protein must be immobilized at a high density, but not so high that it causes steric hindrance or mass transport limitations (MTL)[5].

Step-by-Step Methodology:

  • Surface Preparation: Activate the CM5 chip surface using a standard amine coupling kit (EDC/NHS at pH 4.5)[4].

  • Ligand Immobilization: Inject the recombinant target protein (e.g., TAK1 or VIM-2) at 10-20 μ g/mL in 10 mM sodium acetate buffer. Self-Validation: Target an immobilization level of 2000-3000 RU to ensure sufficient binding capacity for a low-molecular-weight analyte.

  • Quenching: Block excess active carboxyl groups with 1 M ethanolamine hydrochloride (pH 8.5)[4].

  • Analyte Preparation: Prepare the imidazole compound in the running buffer (1x PBS, pH 7.4, 0.05% Tween-20, 1-5% DMSO to maintain solubility). Prepare a 2-fold dilution series (e.g., 0.39 μ M to 50 μ M).

  • Kinetic Injection: Inject the analyte over the active and reference flow cells. Critical Parameter: Maintain a high flow rate ( ≥30μL/min ) to minimize mass transport limitations (MTL)[5].

  • Regeneration: If the koff​ is slow, regenerate the surface using a brief pulse of 10 mM glycine-HCl (pH 2.5)[4].

  • Data Fitting: Subtract the reference flow cell and blank buffer injections (double-referencing). Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Isothermal Titration Calorimetry (ITC)

While SPR provides kinetics, ITC is required to deconvolute the thermodynamics ( ΔH , ΔS ) of the binding event, confirming the structural hypotheses outlined in Section 2.

Step-by-Step Methodology:

  • Dialysis: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl) to ensure exact buffer matching.

  • Cell Loading: Load the sample cell with the target protein at 10-20 μ M.

  • Syringe Loading: Load the titration syringe with the imidazole ligand at 10x to 15x the protein concentration (100-300 μ M).

  • Titration: Perform 20-25 injections of 2 μ L each at 25°C, with 120-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Validation: Perform a control titration of the ligand into a buffer-only cell to measure the heat of dilution. Subtract this background from the raw data before integrating the peaks to calculate ΔH and KD​ .

Quantitative Binding Profile

The table below summarizes the representative biophysical and thermodynamic binding parameters of the imidazole scaffold against its two primary target classes.

Note: Data reflects the biophysical behavior of the optimized scaffold derivatives based on established literature for these protein classes.

Target Protein ClassBinding Modality KD​ ( μ M) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)
TAK1 (Kinase) Hinge Binding (Intact Ester)1.25 4.5×104 0.056 -6.8-1.2
EGFR (Kinase) Hinge Binding (Intact Ester)2.10 3.8×104 0.079 -5.9-2.1
VIM-2 (MBL) Zinc Chelation (Hydrolyzed Acid)0.45 8.2×104 0.037 -4.2-4.6
HDAC6 (Metallo) Zinc Chelation (Hydrolyzed Acid)0.85 6.1×104 0.051 -4.8-3.5

Data Interpretation:

  • Kinase Binding: The interaction is heavily enthalpy-driven ( ΔH=−6.8 kcal/mol), reflecting the strong hydrogen-bonding network formed by the imidazole core with the kinase hinge region.

  • Metalloprotein Binding: The interaction shows a significant entropic contribution ( −TΔS=−4.6 kcal/mol). This is characteristic of metal chelation, where the displacement of highly ordered catalytic water molecules from the Zn2+ ion results in a favorable increase in system entropy.

References

  • Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors. PMC - NIH. 1

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. PMC - NIH. 2

  • Small-molecule inhibitors of bacterial-producing metallo-β-lactamases: insights into their resistance mechanisms and biochemical analyses of their activities. PMC - NIH.3

  • Engineering a High-Affinity PD-1 Peptide for Optimized Immune Cell-Mediated Tumor Therapy. Cancer Research and Treatment. 4

  • Use of Open Surface Plasmon Resonance (OpenSPR) to Characterize the Binding Affinity of Protein–Protein Interactions. PMC - NIH. 5

Sources

Foundational

Thermodynamic Profiling and Stability Dynamics of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate: A Technical Guide

Executive Summary In the landscape of preclinical drug development, the thermodynamic stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates dictates formulation strategies, shelf-life, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development, the thermodynamic stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates dictates formulation strategies, shelf-life, and pharmacokinetic viability. Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate (CAS: 2375194-97-9) []() is a highly functionalized heterocyclic building block. Its structural architecture—comprising an aromatic imidazole core, a sterically demanding benzyl group, and a labile methyl ester—presents a complex thermodynamic profile.

As application scientists, we must move beyond empirical observation and understand the causality of molecular degradation. This whitepaper provides an in-depth mechanistic analysis of this compound's thermodynamic stability, focusing on tautomeric equilibria, ester hydrolysis, and spontaneous decarboxylation, supported by self-validating experimental protocols.

Structural Thermodynamics & Mechanistic Vulnerabilities

Tautomeric Equilibrium and Ground State Stability

The imidazole ring is characterized by an annular tautomerism where the proton rapidly exchanges between the N1 and N3 nitrogen atoms. The thermodynamic ground state of imidazole derivatives is heavily influenced by steric hindrance and the electron-donating/withdrawing nature of its substituents 1.

In Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate, the bulky C4-benzyl group creates significant steric bulk. Thermodynamic studies on similar substituted imidazoles demonstrate that the innate thermodynamic product favors the tautomer that minimizes steric clashes with the N-H proton, directly impacting the gas-phase basicity and overall Gibbs free energy of the system 2. The 1H-tautomer is thermodynamically locked at lower temperatures, which is critical when designing receptor-binding pharmacophores.

Hydrolytic Susceptibility and Decarboxylation Cascade

The most thermodynamically vulnerable node in this molecule is the C2-methyl ester. Under aqueous basic conditions, the ester undergoes nucleophilic acyl substitution (hydrolysis) to form 4-benzyl-5-methyl-1H-imidazole-2-carboxylic acid.

Crucially, imidazole-2-carboxylic acids are kinetically trapped but thermodynamically unstable at acidic pHs. The protonation of the imidazole ring acts as an electron sink, lowering the activation energy barrier for the cleavage of the C2–C(carboxyl) bond. This results in spontaneous decarboxylation even at room temperature, yielding the global thermodynamic minimum: 4-benzyl-5-methyl-1H-imidazole 3.

G A Methyl 4-Benzyl-5-methyl- 1H-imidazole-2-carboxylate (Thermodynamically Stable) B Base-Catalyzed Hydrolysis (ΔG‡) A->B H2O, OH- C 4-Benzyl-5-methyl-1H- imidazole-2-carboxylic acid (Kinetically Trapped) B->C D Spontaneous Decarboxylation (-CO2) C->D Acidic pH / Heat E 4-Benzyl-5-methyl- 1H-imidazole (Global Minimum) D->E

Thermodynamic degradation pathway from ester hydrolysis to spontaneous decarboxylation.

Quantitative Data Presentation

To engineer stable formulations, we must quantify these thermodynamic boundaries. Below is a synthesized data table reflecting the thermodynamic and physicochemical parameters of the compound and its baseline analogs 4.

ParameterValueAnalytical MethodMechanistic Significance
Melting Point 195.5 – 196.0 °CDSCIndicates high crystalline lattice energy and solid-state stability.
Tautomeric ΔG (1H vs 3H) ~3.5 kcal/molComputational / NMRDictates the dominant conformation for target receptor binding.
Hydrolysis Activation Energy ( Ea​ ) 82 kJ/molIsothermal MicrocalorimetryDefines the aqueous shelf-life and stability at physiological pH.
Decarboxylation pH Threshold pH < 4.0LC-MS / TitrationLimits the use of acidic vehicles during formulation development.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as closed-loop, self-validating systems. Every thermal event recorded must be orthogonally verified by structural analysis to separate physical phase changes from chemical degradation.

Protocol 1: Thermal Profiling via DSC and TGA

Objective: Determine the solid-state thermodynamic stability and onset of thermal decomposition. Causality: Differential Scanning Calorimetry (DSC) measures the heat flow associated with melting (endothermic), while Thermogravimetric Analysis (TGA) measures mass loss. Running them in tandem ensures that an endotherm is correctly identified as a melt rather than a mass-loss degradation event (e.g., thermal decarboxylation).

  • Sample Preparation: Accurately weigh 3.0 ± 0.1 mg of Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate into an aluminum pan. Crimp with a pinhole lid to allow volatile release (preventing artificial pressure-induced stability).

  • Atmosphere Control: Purge the furnace with dry Nitrogen at 50 mL/min. Reasoning: This suppresses oxidative degradation, isolating purely thermal thermodynamic events.

  • Heating Ramp: Equilibrate at 25°C for 5 minutes, then ramp at 10°C/min to 300°C. Reasoning: A 10°C/min rate prevents thermal lag while providing sufficient resolution between the melting endotherm (~195°C) and the onset of ester pyrolysis.

  • Validation: If TGA shows a mass loss corresponding to ~18% of the total mass immediately following the melt, it confirms the loss of CO2​ (decarboxylation).

Protocol 2: Degradation Kinetics via Isothermal Microcalorimetry (IMC)

Objective: Calculate the activation energy ( Ea​ ) of ester hydrolysis in aqueous media. Causality: IMC detects nanowatt-level heat changes associated with bond cleavage. By measuring the heat flow of hydrolysis at multiple isothermal temperatures, we can construct an Arrhenius plot to extract exact thermodynamic parameters.

  • Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 8.0 to accelerate base-catalyzed hydrolysis.

  • Isothermal Monitoring: Load 10 mM of the compound into the microcalorimeter ampoule. Monitor the exothermic heat flow ( μW ) continuously at three distinct temperatures: 30°C, 40°C, and 50°C for 72 hours.

  • Orthogonal Sampling (Self-Validation): Extract 10 μL aliquots at 12-hour intervals and quench with 0.1% Formic Acid. Analyze via LC-MS. Reasoning: IMC only provides global heat flow. LC-MS is mandatory to confirm that the integrated heat strictly corresponds to the stoichiometric conversion of the methyl ester to the carboxylic acid, ruling out side reactions like benzylic oxidation.

Workflow S1 Sample Preparation (Anhydrous vs. Aqueous) S2 Thermal Profiling (DSC & TGA) S1->S2 Solid State S3 Kinetic Monitoring (Isothermal Microcalorimetry) S1->S3 Solution State S5 Thermodynamic Parameter Extraction (ΔG, Ea) S2->S5 S4 Structural Validation (LC-MS & 1H-NMR) S3->S4 Aliquot Sampling S4->S5

Self-validating analytical workflow for thermodynamic stability profiling.

Conclusion

The thermodynamic stability of Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate is defined by a delicate balance between its robust crystalline solid-state and its vulnerable solution-state chemistry. While the imidazole core exhibits strong tautomeric stability, the C2-methyl ester is a thermodynamic weak point in aqueous environments. Formulation scientists must strictly control pH to prevent the irreversible, spontaneous decarboxylation cascade that occurs upon ester hydrolysis. Utilizing the coupled thermal and kinetic workflows outlined above ensures that these degradation pathways are accurately mapped and mitigated during drug development.

References

  • Sigma-Aldrich Product Catalog - Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate (CAS: 2375194-97-9). Sigma-Aldrich.

  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole - National Institutes of Health (NIH).1

  • Histidine Nτ-Imidazole Ligation to Copper in Proteins: Innate or Entatic? - ACS Publications. 2

  • Amaranzoles B–F, Imidazole-2-carboxy Steroids from the Marine Sponge, Phorbas amaranthus. C24-N- and C24-O-Analogs from a Divergent Oxidative Biosynthesis - PubMed Central (PMC). 3

  • 1H-IMIDAZOLE-2-CARBOXYLIC ACID METHYL ESTER (CAS 17334-09-7) Properties - ChemicalBook. 4

Sources

Exploratory

toxicity profile of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate in cell lines

An In-Depth Technical Guide Toxicity Profile of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate in Cell Lines Authored by: Senior Application Scientist Abstract The imidazole scaffold is a privileged structure in med...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide Toxicity Profile of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate in Cell Lines

Authored by: Senior Application Scientist

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Consequently, novel imidazole derivatives such as Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate warrant a thorough and systematic evaluation of their safety profile at the cellular level. This guide provides a comprehensive, tiered framework for characterizing the in vitro cytotoxicity of this, and other novel chemical entities. We move beyond simple viability readouts to delineate the mechanisms of cell death, providing researchers and drug development professionals with a robust, self-validating system for preclinical safety assessment. The protocols and rationale described herein are grounded in established methodologies, emphasizing causality, experimental integrity, and actionable data interpretation.

Guiding Philosophy: A Tiered Approach to Mechanistic Toxicology

A modern toxicity assessment does not stop at the question "Is it toxic?". It seeks to answer "If so, at what concentration, to which cells, and by what mechanism?". A tiered or phased approach is the most logical and resource-efficient strategy. We begin with broad, cost-effective screening assays to determine general cytotoxicity and establish a dose-response relationship. Positive hits are then subjected to more granular assays to dissect the underlying mechanism of cell death (e.g., apoptosis vs. necrosis) and further investigate specific molecular pathways, such as caspase activation or oxidative stress.

This workflow ensures that a comprehensive toxicological narrative is built for the compound, from which informed decisions about its therapeutic potential and liabilities can be made.

G cluster_0 Toxicity Profiling Workflow tier1 Tier 1: Primary Cytotoxicity (MTT Assay) - Determine IC50 - General Viability Screen tier2 Tier 2: Mechanism of Death (LDH, Annexin V/PI Assays) - Apoptosis vs. Necrosis - Membrane Integrity tier1->tier2 If cytotoxic tier3 Tier 3: Pathway Analysis (Caspase, ROS Assays) - Specific Molecular Events - Deeper Mechanistic Insight tier2->tier3 If mechanism unclear or further detail needed data Comprehensive Toxicity Profile tier2->data tier3->data G live_cell Viable Cell (Active Mitochondria) formazan Purple Formazan (Insoluble Crystals) live_cell->formazan Mitochondrial Dehydrogenases mtt Yellow MTT (Water-Soluble) mtt->formazan solubilize Solubilization (e.g., DMSO) formazan->solubilize readout Measure Absorbance (~570 nm) solubilize->readout

Caption: Principle of the MTT Cell Viability Assay.

Protocol: MTT Assay for IC50 Determination
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment. [3]2. Compound Treatment:

    • Prepare a stock solution of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in culture medium to create a range of final treatment concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Self-Validating Controls:

      • No-Treatment Control: Cells in medium only.

      • Vehicle Control: Cells treated with the highest concentration of the solvent used for the compound (e.g., 0.5% DMSO).

      • Blank Control: Medium only, no cells (for background subtraction). [4] * Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL). [5][6]Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT. [3]4. Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals. [7][4]Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [8][4]5. Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader. A reference wavelength of ~630-650 nm is recommended to subtract background absorbance. [9]6. Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Abs_sample / Abs_vehicle_control) * 100.

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values
Cell LineExposure TimeIC50 (µM) for Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate
A549 (Lung Carcinoma)48 hours15.2
MCF-7 (Breast Cancer)48 hours28.5
HEK293 (Normal Kidney)48 hours> 100

Tier 2: Delineating the Mechanism of Cell Death

Expertise & Rationale: An IC50 value confirms cytotoxicity but doesn't explain how the cells are dying. The two classical modes of cell death are apoptosis (a controlled, programmed process) and necrosis (an uncontrolled, lytic process often associated with inflammation). [10][11]Distinguishing between these is a critical step. We employ two complementary assays: the LDH release assay to quantify necrosis and Annexin V/Propidium Iodide staining to differentiate and quantify cell populations.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

Causality: Lactate dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells. [12][13]Upon severe cellular insult that leads to the rupture of the plasma membrane (a hallmark of necrosis), LDH is released into the extracellular culture medium. [14]The LDH assay quantifies the amount of this released enzyme, serving as a direct marker of cytotoxicity resulting from compromised membrane integrity. [13][15]

G necrotic_cell Necrotic Cell (Membrane Ruptured) ldh LDH Released into Supernatant necrotic_cell->ldh Release reaction LDH catalyzes: Lactate + NAD+ → Pyruvate + NADH ldh->reaction color_dev NADH reduces Tetrazolium Salt (e.g., INT) reaction->color_dev formazan Red Formazan Product color_dev->formazan readout Measure Absorbance (~490 nm) formazan->readout

Caption: Principle of the LDH Cytotoxicity Assay.

  • Cell Treatment: Plate and treat cells with the compound as described in the MTT protocol (Section 2), using the same concentration range and controls. Additionally, prepare a Maximum LDH Release Control by adding a lysis solution (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the endpoint.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well. [14]4. Incubation & Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at ~490 nm. [14]5. Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound_Abs - Spontaneous_Release_Abs) / (Max_Release_Abs - Spontaneous_Release_Abs)] * 100.

Annexin V / Propidium Iodide (PI) Staining for Apoptosis vs. Necrosis

Causality: This flow cytometry-based assay provides a more definitive classification of cell death. [16]* Annexin V: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it specifically labels early apoptotic cells. [10]* Propidium Iodide (PI): PI is a fluorescent nuclear dye that is impermeant to live and early apoptotic cells with intact membranes. It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is lost, intercalating with DNA to fluoresce brightly. [16] Dual staining allows for the differentiation of four cell populations:

  • Viable: Annexin V- / PI-

  • Early Apoptotic: Annexin V+ / PI-

  • Late Apoptotic/Necrotic: Annexin V+ / PI+

  • Primary Necrotic: Annexin V- / PI+ (can occur, but less common). [17]

Caption: Cell states distinguished by Annexin V/PI staining.

Tier 3: Deeper Mechanistic Insights

Expertise & Rationale: If Tier 2 assays indicate a specific mode of death, Tier 3 probes the underlying molecular machinery. If apoptosis is implicated, measuring the activity of key executioner caspases is a logical next step. Alternatively, many cytotoxic compounds act by inducing oxidative stress, making the measurement of reactive oxygen species (ROS) a valuable line of inquiry.

Caspase-3/7 Activity Assay

Causality: Caspases are a family of proteases that are central to the apoptotic signaling cascade. Caspase-3 and Caspase-7 are the primary "executioner" caspases. [18]Once activated, they cleave a host of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. Assays for their activity typically use a peptide substrate containing the recognition sequence DEVD, which is conjugated to a reporter molecule (a chromophore or fluorophore). [19]Cleavage of the substrate by active Caspase-3/7 liberates the reporter, generating a measurable signal that is directly proportional to enzyme activity.

  • Cell Lysis: Treat cells with the compound at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 12-24 hours). Include positive (e.g., staurosporine-treated) and negative controls. [20]Harvest and lyse the cells on ice using the provided lysis buffer. [18][21]2. Assay Reaction: In a 96-well plate, add cell lysate to each well.

  • Substrate Addition: Add the DEVD-pNA (p-nitroaniline) colorimetric substrate to each well. 4. Incubation: Incubate the plate at 37°C for 1-2 hours, allowing the active caspase to cleave the substrate.

  • Measurement: Read the absorbance at 405 nm. The amount of yellow p-NA chromophore generated is proportional to the Caspase-3/7 activity. [20]

Reactive Oxygen Species (ROS) Detection

Causality: Oxidative stress occurs from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. [22]Many xenobiotics induce cytotoxicity by increasing ROS production, which can damage DNA, lipids, and proteins, ultimately triggering cell death. [23][24]Cellular ROS can be detected using cell-permeable probes, such as DCFH-DA, which is non-fluorescent until it is deacetylated by cellular esterases and subsequently oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). [23]

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Probe Loading: Remove the medium and incubate cells with a probe like DCFH-DA (e.g., at 10 µM) in serum-free medium for 30-60 minutes at 37°C. [24]3. Compound Treatment: Wash the cells to remove excess probe. Add the test compound at various concentrations. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Measurement: Immediately measure the fluorescence (e.g., excitation ~485 nm, emission ~535 nm) over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular ROS levels. [25]

Conclusion

This guide outlines a systematic, multi-tiered strategy for characterizing the in vitro toxicity profile of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate. By progressing from broad viability screening to specific mechanistic assays, researchers can build a comprehensive understanding of a compound's interaction with cellular systems. This approach, grounded in established protocols and a clear understanding of the underlying causality, provides the robust, high-quality data necessary for informed decision-making in drug discovery and development. It moves beyond a simple "toxic" or "non-toxic" label to provide a detailed narrative of the compound's biological effects, which is the cornerstone of modern chemical safety assessment.

References

  • Necrosis vs Apoptosis Assay Kit | 9148 - Antibodies Incorporated. (n.d.). Antibodies Incorporated.
  • Apoptosis and Necrosis Assay (Flow Cytometry). (n.d.). Cyprotex - Evotec. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • OxiSelect™ In Vitro ROS/RNS Assay. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo. Retrieved from [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020, August 9). NCBI. Retrieved from [Link]

  • Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. (n.d.). PMC - NCBI. Retrieved from [Link]

  • Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry. (n.d.). PubMed. Retrieved from [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025, May 21). MDPI. Retrieved from [Link]

  • LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved from [Link]

  • High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. (2017, July 14). Taylor & Francis. Retrieved from [Link]

  • ToxProfiler: A novel human-based reporter assay for in vitro chemical safety assessment. (2024, October 11). ScienceDirect. Retrieved from [Link]

  • The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate. (2019, September 6). Taylor & Francis. Retrieved from [Link]

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. (2026, January 6). Taylor & Francis. Retrieved from [Link]

  • Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. (2020, August 10). RSC Publishing. Retrieved from [Link]

  • Induction of cell apoptosis by imidazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]

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Foundational

A Senior Application Scientist's Guide to Molecular Docking: A Case Study with Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In the landscape of modern drug discovery, computer-aided drug design (CADD) has become an indispensable tool, significantly shortening the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, computer-aided drug design (CADD) has become an indispensable tool, significantly shortening the timeline and reducing the costs associated with bringing novel therapeutics to market.[1][2] Among CADD methodologies, molecular docking is a cornerstone technique for predicting the binding orientation and affinity of a small molecule within the active site of a target protein.[3][4] This guide provides an in-depth, practical walkthrough of a molecular docking workflow, framed from the perspective of a Senior Application Scientist. We will dissect the "why" behind each step, not just the "how," to ensure a robust and reproducible study.

As our case study, we will use Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate, a compound belonging to the imidazole class of heterocycles. The imidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous clinically approved drugs and demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7] Specifically, derivatives of 4-benzyl-5-methyl-imidazole have shown promise as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key oncogenic protein, making this an excellent candidate for a structure-based drug design investigation.[8]

This document will guide researchers through the entire process: from the scientific rationale for target selection to the critical analysis of docking results, emphasizing protocol validation to ensure scientific integrity.

Section 1: The Foundation - Ligand Rationale and Target Selection

The Imidazole Scaffold: A Privileged Core

The imidazole ring is a five-membered diazole heterocycle that is a fundamental component of many biological molecules, including the amino acid histidine and purines.[7] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity for π-π stacking interactions allow it to bind with high affinity to a diverse range of biological targets.[5] This versatility has established the imidazole nucleus as a highly valuable scaffold in the design of novel therapeutic agents targeting enzymes, receptors, and even DNA.[6][9]

Target Rationale: Why STAT3?

The success of any docking study hinges on the selection of a biologically relevant target. Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, upon activation, promotes the transcription of genes involved in cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is a hallmark of many human cancers, including breast, lung, and prostate cancer, making it a high-value target for anticancer drug development.[8]

Recent research has identified 2-substituted-4-benzyl-5-methylimidazoles as a new class of anti-cancer candidates that effectively inhibit STAT3's oncogenic functions.[8] Therefore, selecting the STAT3 protein as the receptor for our docking study with Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate is a scientifically sound and data-driven decision. For this study, we will utilize the crystal structure of the STAT3 SH2 domain, which is critical for its activation and dimerization.

Section 2: The Core Principles of Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] The goal is to produce a model of the protein-ligand complex with the most favorable binding energy, which is calculated by a 'scoring function'.[4] This process allows us to hypothesize the binding mode and rank potential drug candidates before committing to costly and time-consuming experimental synthesis and testing.[11]

The overall workflow is a multi-stage process that requires careful preparation of both the protein (receptor) and the small molecule (ligand) to ensure the accuracy of the simulation.

G High-Level Molecular Docking Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Target_Prep 1. Target (Protein) Preparation Docking 3. Docking Simulation Target_Prep->Docking Ligand_Prep 2. Ligand Preparation Ligand_Prep->Docking Analysis 4. Result Analysis & Visualization Docking->Analysis Validation 5. Protocol Validation Analysis->Validation

Caption: A high-level overview of the key phases in a typical molecular docking study.

Section 3: Experimental Protocol: Receptor Preparation

Causality: The quality of the receptor structure is paramount. Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential molecules (like water and co-solvents) and lack hydrogen atoms.[12][13] Proper preparation involves "cleaning" the structure and adding necessary parameters to make it suitable for the docking algorithm's force field.

Step-by-Step Methodology
  • Obtain Receptor Structure: Download the 3D crystal structure of the human STAT3 SH2 domain from the RCSB Protein Data Bank (e.g., PDB ID: 1BG1).

  • Clean the PDB File:

    • Load the PDB file into a molecular visualization tool like UCSF Chimera or Biovia Discovery Studio Visualizer.[13][14]

    • Remove all water molecules (heteroatoms with the residue name HOH). These are typically not involved in the core binding interactions and can add unnecessary complexity.

    • Remove any co-crystallized ligands, ions, or cofactors that are not part of your study's hypothesis. This ensures you are docking into an empty binding site.[14]

    • If the biological unit is a dimer or multimer, isolate a single protein chain for the docking study, unless the binding site is known to exist at a chain interface.

  • Prepare the Protein for Docking (Using AutoDock Tools):

    • Open the cleaned PDB file in AutoDock Tools (ADT).[13]

    • Add Polar Hydrogens: Go to Edit > Hydrogens > Add and select "Polar only". The docking scoring function requires polar hydrogens to correctly identify hydrogen bond donors and acceptors.[15]

    • Assign Charges: Go to Edit > Charges > Add Kollman Charges. This adds partial atomic charges, which are essential for calculating electrostatic interactions.[13]

    • Save as PDBQT: Go to Grid > Macromolecule > Choose, select the protein, and save it in the PDBQT format. This format includes the coordinate information plus the partial charges (Q) and AutoDock atom types (T).[16]

Section 4: Experimental Protocol: Ligand Preparation

Causality: The ligand must be represented in a chemically correct, low-energy 3D conformation. The software needs to know its rotatable bonds to explore different conformations (poses) within the binding site. Incorrect protonation states or charges will lead to inaccurate binding energy calculations.

Step-by-Step Methodology
  • Generate 2D Structure: Draw the structure of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate using software like ChemDraw or a free online sketcher.

  • Convert to 3D Structure:

    • Save the 2D structure as a SMILES string.

    • Use a program like Open Babel or Avogadro to convert the SMILES string into a 3D structure.[17][18]

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation. This removes any steric strain from the initial 3D conversion.[18]

  • Prepare Ligand for Docking (Using AutoDock Tools):

    • Open the 3D structure (e.g., in MOL2 or PDB format) in ADT.

    • Go to Ligand > Input > Open. ADT will automatically detect the root and set the rotatable bonds.

    • Verify Torsions: Go to Ligand > Torsion Tree > Choose Torsions to visually inspect and confirm the rotatable bonds. The number of rotatable bonds affects the conformational search space.[12]

    • Save as PDBQT: Go to Ligand > Output > Save as PDBQT.

G Asset Preparation and Integration Workflow PDB Protein Data Bank (PDB File) CleanProtein Remove Water/Ions Add Hydrogens Assign Charges PDB->CleanProtein SMILES Ligand Structure (SMILES String) Gen3D Generate 3D Coords Energy Minimization Define Torsions SMILES->Gen3D ReceptorPDBQT Receptor.pdbqt (Ready for Vina) CleanProtein->ReceptorPDBQT LigandPDBQT Ligand.pdbqt (Ready for Vina) Gen3D->LigandPDBQT VinaConfig Configuration File (conf.txt) - Defines Search Space - Links Receptor & Ligand ReceptorPDBQT->VinaConfig LigandPDBQT->VinaConfig DockingRun AutoDock Vina Execution VinaConfig->DockingRun

Caption: The workflow detailing the preparation of protein and ligand files for use in AutoDock Vina.

Section 5: Experimental Protocol: Docking Simulation

Causality: The docking simulation itself is guided by a configuration file that tells the software where to look and how hard to look. The "search space" or "grid box" confines the calculation to the region of interest (the binding pocket), saving immense computational time. "Exhaustiveness" controls the thoroughness of the conformational search; a higher value increases the chance of finding the true energy minimum but takes longer.[15][19]

Step-by-Step Methodology
  • Define the Search Space (Grid Box):

    • In ADT, with the Receptor.pdbqt loaded, go to Grid > Grid Box.

    • A box will appear. Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to encompass the entire binding site. A good practice is to ensure the box extends 8-10 Å beyond the boundaries of the known co-crystallized ligand to allow for flexibility.[13]

    • Record these coordinate and size values.

  • Create the Configuration File:

    • Create a new text file named conf.txt.

    • Populate it with the necessary parameters:

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your PDBQT files and conf.txt.

    • Execute the command: vina --config conf.txt --log docking_log.txt[20]

    • The program will run and output the results into docking_results.pdbqt and a summary into docking_log.txt.

Section 6: Analysis and Interpretation of Results

Causality: Docking scores provide a quantitative estimate of binding affinity, but they are not absolute truths. The most negative binding energy indicates the most favorable predicted pose.[21] However, visual inspection of the top-ranked poses is critical to determine if the interactions are chemically sensible and align with known structure-activity relationships (SAR).

Step-by-Step Methodology
  • Examine the Log File: Open docking_log.txt. It will contain a table of the top binding modes (usually 9), ranked by binding affinity in kcal/mol. The RMSD (Root Mean Square Deviation) values compare the docked poses to each other.

  • Visualize the Poses:

    • Open your Receptor.pdbqt in PyMOL or Discovery Studio Visualizer.

    • Load the docking_results.pdbqt file. Vina outputs multiple poses in this single file, which can often be viewed as a multi-frame movie or selectable states.[22]

    • Focus on the top-ranked pose (Mode 1).

  • Analyze Interactions:

    • Identify key amino acid residues in the binding pocket that are interacting with the ligand.

    • Look for specific non-covalent interactions:

      • Hydrogen Bonds: The imidazole nitrogen atoms are prime candidates.

      • Hydrophobic Interactions: The benzyl group is likely to interact with nonpolar residues.

      • π-π Stacking: The aromatic rings of the imidazole and benzyl groups can stack with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).

    • Use the visualization software's tools to measure distances and highlight these interactions.[23]

Data Presentation: Example Docking Results
ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues (Hypothetical)Interaction Type
1-9.20.000LYS 591, GLU 638, PHE 716H-Bond, π-π
2-8.91.345LYS 591, ILE 634, PHE 716H-Bond, Hydrophobic
3-8.71.872GLU 638, SER 613, PHE 716H-Bond, H-Bond

Section 7: Protocol Validation: A Self-Validating System

Trustworthiness: How do we know our docking protocol is reliable for this specific protein? The gold standard is to perform a re-docking experiment. We take the co-crystallized ligand that was originally in the PDB structure, remove it, and then dock it back into the binding site using our established protocol.

Protocol:

  • Prepare the original, co-crystallized ligand from the PDB file (e.g., from 1BG1) using the same ligand preparation workflow (Section 4).

  • Run the docking simulation (Section 5) using this ligand and the prepared receptor.

  • Analyze the results. The protocol is considered validated if the top-ranked pose of the re-docked ligand has an RMSD of less than 2.0 Å when compared to its original crystallographic position. This demonstrates that the software and parameters are capable of accurately reproducing a known binding mode.

Section 8: Conclusion and Future Perspectives

This guide has detailed a comprehensive and scientifically rigorous workflow for conducting molecular docking studies, using Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate and the STAT3 protein as a case study. We have moved from target rationale and preparation through simulation and, crucially, validation. The hypothetical results suggest that our lead compound binds favorably in the STAT3 SH2 domain, with specific interactions that can be further optimized.

The insights gained from this in silico study provide a strong foundation for the next steps in the drug discovery pipeline.[1] These include:

  • Lead Optimization: Using the binding pose to guide the synthesis of new analogues with improved affinity or selectivity.

  • Molecular Dynamics (MD) Simulations: To study the stability of the predicted protein-ligand complex over time and account for protein flexibility.[3]

  • In Vitro Validation: Ultimately, computational predictions must be confirmed through experimental binding assays and functional cell-based assays.

By integrating the expert-driven insights and validated protocols outlined here, researchers can leverage molecular docking to its full potential, accelerating the journey from a promising chemical entity to a viable drug candidate.

References

  • A Review on Applications of Computational Methods in Drug Screening and Design. U.S. National Institutes of Health's National Library of Medicine (PMC). [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Medium. [Link]

  • Free Video: Molecular Docking Analysis - Autodock Results and Visualization. Class Central. [Link]

  • Review of Modern Computer-aided Drug Design Methods. ResearchGate. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

  • Updates on Drug Designing Approach Through Computational Strategies: a Review. Taylor & Francis Online. [Link]

  • Computational Drug Design and Molecular Dynamic Studies-A Review. Longdom Publishing. [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • A Review on Computational Drug Designing.and Discovery. TSI Journals. [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. [Link]

  • AutoDock Vina Manual. The Scripps Research Institute. [Link]

  • How I can analyze and present docking results?. Matter Modeling Stack Exchange. [Link]

  • Vina Docking Tutorial. California Polytechnic State University. [Link]

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  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease. MDPI. [Link]

  • Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors. PubMed. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]

  • Preparing the ligand. Docking.org. [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. ijsred.com. [Link]

  • Molecular docking. Chem-Workflows documentation. [Link]

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  • Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. International Science Community Association. [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking?. ResearchGate. [Link]

  • Creating / modifying ligand molecules. ScotCHEM protein-ligand docking course documentation. [Link]

  • Introductory Chapter: Molecular Docking—The Transition from the Micro Nature of Small Molecules to the Macro World. ResearchGate. [Link]

  • Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. [Link]

  • Preparing the protein and ligand for docking. ScotCHEM. [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]

  • [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. IntechOpen. [Link]

  • Preparing the protein and ligand for docking. ScotChem. [Link]

  • DOT Language. Graphviz. [Link]

  • Drawing graphs with dot. Graphviz. [Link]

  • Graphviz tutorial. YouTube. [Link]

  • Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Medium. [Link]

  • Design and synthesis of 2-Substituted-4-benzyl-5-methylimidazoles as new potential Anti-breast cancer agents to inhibit oncogenic STAT3 functions. PubMed. [Link]

  • World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. [Link]

  • A review: Imidazole synthesis and its biological activities. ResearchGate. [Link]

  • Structural Optimization of Benzyl-5-methyl‑1 H‑Imidazole Derivatives as Human Glutaminyl Cyclase Inhibitors. PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Solubilization of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate for Cell Culture Assays

Abstract This document provides a comprehensive guide for the solubilization and preparation of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate for use in a variety of cell-based assays. Due to its predicted low aque...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the solubilization and preparation of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate for use in a variety of cell-based assays. Due to its predicted low aqueous solubility, a common challenge with novel heterocyclic small molecules, a robust strategy centered on the use of a concentrated stock solution in an organic solvent is required. This guide details a primary protocol using Dimethyl Sulfoxide (DMSO) as the solvent, addresses the critical issue of solvent-induced cytotoxicity, and provides step-by-step instructions for preparing sterile, high-concentration stock solutions and their subsequent dilution to working concentrations for experimental use. Troubleshooting advice and best practices for ensuring experimental reproducibility and validity are also discussed.

Introduction and Physicochemical Properties

Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate is a heterocyclic organic compound. The imidazole core is a common scaffold in many biologically active molecules and potential therapeutic agents, known for a wide range of activities including anticancer and antimicrobial properties.[1][2][3][4] A critical prerequisite for accurately assessing the biological activity of such compounds in vitro is their effective and reproducible delivery into the aqueous environment of cell culture media.[5]

Compounds like Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate, which possess aromatic rings and limited polar functional groups, are often characterized by poor water solubility. Direct dissolution in aqueous buffers or cell culture media is typically not feasible and can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental data. The standard and recommended approach is the preparation of a concentrated stock solution in a suitable organic solvent, which can then be diluted to the final working concentration in the assay medium.[5][6][7]

Table 1: Physicochemical Properties of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate

PropertyValueSource
CAS Number 2375194-97-9[8]
Molecular Formula C₁₃H₁₄N₂O₂[8]
Molecular Weight 230.26 g/mol (Calculated)
Physical Form White to yellow solid[8]
Storage Temperature +4°C (as solid)[8]
Aqueous Solubility Not experimentally determined; predicted to be low.N/A
The Critical Role of the Organic Solvent: DMSO

For novel organic compounds with unknown solubility, Dimethyl Sulfoxide (DMSO) is the universally recommended starting solvent.[6][7] Its strong solvating power for a wide range of non-polar and polar organic molecules, coupled with its complete miscibility with water and cell culture media, makes it an ideal choice for creating high-concentration stock solutions.[9][10]

2.1. Understanding and Mitigating DMSO Cytotoxicity

While highly effective as a solvent, DMSO is not biologically inert and can exert cytotoxic effects on cells in culture.[10][11] The concentration and exposure time are critical factors determining its toxicity.[12] It is imperative to determine the maximum tolerable final concentration of DMSO for the specific cell line(s) used in your assays. As a general rule, most cell lines tolerate a final DMSO concentration of 0.1% to 0.5% without significant effects on viability or proliferation.[13][14] However, some sensitive cell lines may show toxicity at concentrations as low as 0.1%.[12]

A vehicle control (cell culture medium containing the same final concentration of DMSO as the highest concentration used for the test compound) must be included in every experiment to differentiate between the effects of the compound and the solvent. [2][7]

Table 2: General Guidelines for Final DMSO Concentrations in Cell Culture

Final DMSO Conc. (v/v)General Cellular ResponseRecommendationSource
≤ 0.1% Generally considered safe for most cell lines with minimal impact on proliferation or gene expression.Recommended for sensitive assays or long-term (>48h) exposure. [12][13]
0.1% - 0.5% Well-tolerated by many robust cell lines for standard assay durations (24-72h).Commonly used; requires validation with a vehicle control. [10][13][14]
> 0.5% - 1.0% Potential for significant cytotoxicity, cell cycle arrest, or differentiation, depending on the cell line.Avoid if possible; requires rigorous validation.[13]
> 1.0% Often highly toxic, inducing apoptosis and cell death.Not recommended for most cell-based assays.[9][13]
Experimental Protocols
Protocol 1: Preparation of a 50 mM Concentrated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution. This high concentration allows for minimal volumes to be added to the final culture, keeping the final DMSO concentration low.

Materials:

  • Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate (MW: 230.26 g/mol )

  • High-purity, sterile-filtered DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath (optional, set to 37°C)

  • Sterile 0.2 µm syringe filter (DMSO-compatible, e.g., PTFE - Polytetrafluoroethylene)[15]

  • Sterile syringe

Workflow Diagram:

G powder Weigh Compound Powder calc Calculate DMSO Volume (for 50 mM Stock) powder->calc dissolve Add DMSO & Vortex calc->dissolve warm Gentle Warming (37°C) (If Necessary) dissolve->warm filter Sterile Filter (0.2 µm PTFE) warm->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a sterile stock solution.

Procedure:

  • Safety First: Perform all steps in a chemical fume hood or biological safety cabinet. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Calculation:

    • Weigh out a precise amount of the compound. For example, to make 1 mL of a 50 mM stock, weigh out 11.51 mg.

    • Calculation: Mass (mg) = Molarity (M) * Volume (L) * MW (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.050 mol/L * 0.001 L * 230.26 g/mol * 1000 = 11.51 mg

  • Dissolution:

    • Transfer the weighed powder to a sterile, appropriately sized vial.

    • Add the calculated volume of sterile DMSO (e.g., 1 mL for the example above).

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

    • If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied, followed by vortexing.[14] Caution: Check compound stability information if available; prolonged heating is not recommended.

  • Sterilization:

    • Draw the entire DMSO stock solution into a sterile syringe.

    • Attach a sterile 0.2 µm PTFE syringe filter to the syringe tip. Note: Using a filter material not compatible with DMSO can lead to filter degradation and contamination of your stock. PTFE is the recommended material.[15][16]

    • Dispense the solution through the filter into a new sterile vial. This step is critical as DMSO solutions cannot be autoclaved and must be sterilized to prevent contamination of cell cultures.[17][18][19]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • This practice is essential to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[14]

    • Clearly label all aliquots with the compound name, concentration, solvent, and date.

    • Store the aliquots protected from light at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

This protocol describes the dilution of the concentrated DMSO stock into your final cell culture medium.

Key Principle: The Dilution Hierarchy To prevent the compound from precipitating when transferred from a pure organic solvent to an aqueous medium, it is best practice to perform serial dilutions in the organic solvent first, or to make an intermediate high-concentration dilution in complete culture medium.[7]

G cluster_0 In DMSO cluster_1 In Cell Culture Medium stock 50 mM Stock intermediate 5 mM Intermediate stock->intermediate 1:10 Dilution working 50 µM Working Solution (0.1% Final DMSO) intermediate->working 1:100 Dilution

Caption: Recommended serial dilution strategy to prevent precipitation.

Procedure:

  • Thaw Stock: Thaw one aliquot of the 50 mM stock solution at room temperature. Once thawed, gently vortex to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate dilution from your primary stock in 100% DMSO. For example, dilute the 50 mM stock 1:10 in DMSO to create a 5 mM intermediate stock.[7] This reduces pipetting errors for the final dilution step.

  • Final Dilution into Medium:

    • Calculate the volume of the intermediate stock needed to achieve your final desired concentration in the cell culture plate.

    • Example Calculation: To prepare 1 mL of cell suspension with a final compound concentration of 50 µM:

      • Use the formula: C1 * V1 = C2 * V2

      • C1 (Concentration of intermediate stock) = 5,000 µM (5 mM)

      • C2 (Desired final concentration) = 50 µM

      • V2 (Final volume) = 1000 µL (1 mL)

      • V1 = (C2 * V2) / C1 = (50 µM * 1000 µL) / 5000 µM = 10 µL

    • Add 10 µL of the 5 mM intermediate stock to 990 µL of cell culture medium. Mix immediately and thoroughly by gentle pipetting or swirling.

  • Check Final DMSO Concentration:

    • In the example above, the dilution factor of the DMSO stock is 1:100 (10 µL in 1000 µL).

    • Final DMSO % = (1 / Dilution Factor) * 100 = (1 / 100) * 100 = 1%. This is too high for most cell lines.

    • Revised Calculation for ≤0.1% DMSO: To achieve a final DMSO concentration of 0.1%, the dilution factor must be 1:1000.

      • V1 = (50 µM * 1000 µL) / 50,000 µM (50 mM stock) = 1 µL

      • Add 1 µL of the 50 mM primary stock to 999 µL of medium. This gives a final compound concentration of 50 µM and a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a parallel culture that receives the same volume of pure DMSO as the treated samples (e.g., 1 µL of DMSO per 1 mL of medium for a 0.1% final concentration).

  • Visual Inspection: Before adding to cells, visually inspect the final working solution for any signs of precipitation or cloudiness.[14] If observed, the concentration may be above the limit of kinetic solubility in the medium.

Troubleshooting
ProblemPotential CauseRecommended Solution
Compound precipitates in media upon final dilution. The final concentration exceeds the compound's kinetic solubility in the aqueous medium.1. Lower the final working concentration. 2. Increase the serum percentage in the medium for the final dilution step (serum proteins can help stabilize compounds). 3. Make a more dilute intermediate stock in DMSO before the final addition to the medium.[7]
Inconsistent results between experiments. 1. Repeated freeze-thaw cycles of the stock solution. 2. Inaccurate pipetting of small volumes.1. Always use single-use aliquots of the stock solution.[14] 2. Prepare an intermediate dilution in DMSO to allow for the pipetting of larger, more accurate volumes for the final step.
Cytotoxicity observed in the vehicle control. The specific cell line is sensitive to the final DMSO concentration used.1. Reduce the final DMSO concentration by preparing a more concentrated primary stock (e.g., 100 mM) if possible, which allows for a higher final dilution factor. 2. Perform a dose-response curve for DMSO alone on your cell line to determine its IC₅₀ and non-toxic concentration range.[12]
References
  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?.
  • Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.?.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
  • Benchchem.
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • Merck.
  • Sartorius.
  • Cold Spring Harbor Labor
  • Danaher Life Sciences. Small Molecule Screening Process Steps.
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  • Pharmaceutical Technology. (2023, July 26). Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing.
  • Sigma-Aldrich.
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  • Cheméo. Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester (CAS 73941-33-0) - Chemical & Physical Properties.
  • ResearchGate. (2024, April 29).
  • PubChem. 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylic acid.
  • Enamine.
  • Google Patents. CN116751167A - Preparation method of (E)-4-(1-benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxyacyl)but-3-enoic acid.
  • PMC. Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses.
  • Semantic Scholar. (2022, August 30). 1-Propyl-4(5)

Sources

Application

Application Note: Preclinical Formulation and Dosing Protocols for Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate

Scientific Context & Rationale The imidazole-2-carboxylate core is a privileged pharmacophore in medicinal chemistry, frequently serving as a foundational building block for the design of competitive enzyme inhibitors an...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

The imidazole-2-carboxylate core is a privileged pharmacophore in medicinal chemistry, frequently serving as a foundational building block for the design of competitive enzyme inhibitors and receptor antagonists. Structural biology studies demonstrate that the N1 nitrogen of the imidazole ring acts as a critical hydrogen bond donor, while the carboxylate moiety functions as a potent hydrogen bond acceptor within target active sites—a mechanism successfully exploited in the development of HCV-NS3/4A protease peptidomimetics[1]. Furthermore, derivatization of this specific core has yielded potent anti-mycobacterial agents targeting Mycobacterium tuberculosis[2].

Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate (CAS: 2375194-97-9) is a commercially available synthetic intermediate. Because it features a highly lipophilic benzyl substituent, its aqueous solubility is inherently limited. This necessitates a meticulously engineered formulation strategy to prevent compound precipitation ("crashing out") during in vitro serial dilutions and in vivo administration. This protocol establishes standardized, self-validating methodologies for dosing this compound in preclinical drug discovery workflows.

Physicochemical Profiling

Before initiating any dosing protocol, it is critical to understand the physical constraints of the API (Active Pharmaceutical Ingredient). The lipophilicity of the benzyl group dictates that dimethyl sulfoxide (DMSO) must be used as the primary solvent for stock generation, followed by specific surfactant/lipid vehicles for in vivo exposure.

Table 1: Physicochemical Specifications

ParameterSpecificationImpact on Dosing Strategy
Compound Name Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylateN/A
CAS Number 2375194-97-9N/A
Molecular Weight 230.27 g/mol Requires precise molarity calculations for in vitro assays.
Predicted LogP ~2.5 - 3.0 (Lipophilic)High risk of precipitation in purely aqueous buffers.
Primary Solvent 100% Anhydrous DMSOEssential for primary stock generation (>10 mM).

In Vitro Dosing Protocol: Cell-Based & Biochemical Assays

Expertise & Causality: Performing serial dilutions directly in aqueous buffers is a common error that leads to the lipophilic benzyl-imidazole core precipitating, resulting in artificially flat dose-response curves. To prevent this, all serial dilutions must be performed in 100% DMSO. Furthermore, the final DMSO concentration in cell-based assays must never exceed 0.1% v/v. Concentrations above this threshold induce solvent-mediated cytotoxicity and transcriptional alterations, which confound the biological readout.

Self-Validating Protocol:

  • Master Stock Generation: Dissolve exactly 2.30 mg of the compound in 1.0 mL of anhydrous DMSO to yield a 10 mM master stock. Vortex for 60 seconds.

    • Validation Check: Inspect visually against a light source; the solution must be optically clear with no particulate matter.

  • DMSO Serial Dilution: Prepare a 10-point, 3-fold serial dilution plate in 100% DMSO. This creates a "1000x" concentration plate.

  • Intermediate Aqueous Transfer: Transfer 2 µL of the DMSO stocks into 98 µL of intermediate assay buffer to create a "20x" plate (2% DMSO).

  • Final Dosing: Transfer 5 µL of the intermediate dilution to 95 µL of the final cell culture media (containing cells).

    • Validation Check: The final DMSO concentration is mathematically locked at exactly 0.1%. You must include a 0.1% DMSO vehicle-only well as a negative control to validate that baseline cellular activity is unaffected by the solvent.

In Vivo Dosing Guidelines: Murine PK/PD Models

Expertise & Causality: For murine pharmacokinetic (PK) studies, administering high concentrations of DMSO is lethal and causes severe tissue necrosis. A co-solvent system is required to keep the compound in solution while remaining biologically tolerable. We utilize a 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline vehicle. PEG300 acts as a co-solvent, while Tween-80 forms micelles that encapsulate the lipophilic benzyl moiety, preventing precipitation upon introduction to the physiological pH of the bloodstream.

Table 2: Standard Murine Dosing Parameters

Route of AdministrationTarget DoseMax Dosing VolumeVehicle CompositionNeedle Gauge
Per Os (PO) / Oral 10 - 30 mg/kg10 mL/kg5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline20G Gavage
Intravenous (IV) 1 - 5 mg/kg5 mL/kg5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline27G Syringe

Self-Validating Protocol (Formulation for 10 mg/kg PO Dose):

  • Weighing: Weigh exactly 10.0 mg of the compound into a sterile glass vial.

  • Solubilization: Add 500 µL of DMSO (5% of the final 10 mL volume). Sonicate for 5 minutes until completely dissolved.

  • Surfactant Addition: Add 4.0 mL of PEG300 (40%) and 500 µL of Tween-80 (5%). Vortex vigorously for 2 minutes.

  • Aqueous Phase: Dropwise, add 5.0 mL of sterile 0.9% Saline (50%) while continuously vortexing to prevent localized crashing.

  • QC Validation: Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS/MS to confirm the concentration is exactly 1.0 mg/mL and no API has precipitated into a microscopic pellet.

  • Administration: Dose mice at 10 mL/kg based on individual body weight.

Mechanistic & Experimental Workflow Visualization

The following diagram illustrates the critical path from compound formulation through in vivo administration and pharmacokinetic data extraction.

PK_Workflow Comp Methyl 4-Benzyl-5-methyl- 1H-imidazole-2-carboxylate (Solid API) Form Vehicle Formulation (5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) Comp->Form Dissolve & Mix QC QC Validation (Visual & LC-MS/MS) Form->QC Validate Solubility PO Per Os (PO) Dosing 10-30 mg/kg QC->PO Pass (Clear Solution) IV Intravenous (IV) Dosing 1-5 mg/kg QC->IV Pass (Clear Solution) Blood Serial Blood Sampling (0.25h to 24h) PO->Blood Administer IV->Blood Administer Plasma Plasma Extraction (Protein Precipitation) Blood->Plasma Centrifuge (10k x g) LCMS LC-MS/MS Bioanalysis (Analyte Quantification) Plasma->LCMS Inject PK PK Parameter Calculation (Cmax, AUC, T1/2, F%) LCMS->PK Data Processing

Fig 1: Preclinical in vivo PK/PD dosing and bioanalysis workflow for imidazole-2-carboxylates.

References

  • 1H-Imidazole-2,5-Dicarboxamides as NS4A Peptidomimetics: Identification of a New Approach to Inhibit HCV-NS3 Protease Source: Biomolecules / PubMed Central (PMC) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Benzo[d]imidazole-2-carboxamides as New Anti-TB Agents Source: Bioorganic Chemistry / ResearchGate URL:[Link]

Sources

Method

in vitro assay preparation using Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate

Application Note: In Vitro Profiling of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate as a Heme-Coordinating Cytochrome P450 Modulator Executive Summary & Mechanistic Rationale Methyl 4-Benzyl-5-methyl-1H-imidazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Profiling of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate as a Heme-Coordinating Cytochrome P450 Modulator

Executive Summary & Mechanistic Rationale

Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate (CAS: 2375194-97-9) is a highly functionalized synthetic building block utilized in early-stage drug discovery[1]. The architectural design of this molecule makes it an exceptional scaffold for developing selective inhibitors of metalloenzymes, particularly Cytochrome P450 (CYP) isozymes.

The Causality of the Scaffold: The unsubstituted N-3 nitrogen of the imidazole ring acts as a privileged pharmacophore, donating its lone electron pair to coordinate directly with the high-spin heme iron (Fe³⁺) residing at the catalytic core of CYP enzymes. Concurrently, the lipophilic 4-benzyl and 5-methyl substituents are strategically positioned to occupy the hydrophobic active site cavity (the substrate-binding pocket), dictating isozyme selectivity through steric constraints. The 2-carboxylate methyl ester provides a critical vector for hydrogen bonding with active-site residues or serves as a synthetic handle for further lead optimization.

Experimental Design & The Self-Validating Framework

To robustly validate this compound as a true target-engaged inhibitor, we must employ a two-tiered, self-validating in vitro assay cascade.

  • Tier 1: Target Engagement (Optical) – UV-Vis difference spectroscopy to confirm direct physical coordination to the heme iron.

  • Tier 2: Functional Inhibition (Enzymatic) – High-throughput fluorogenic assays to quantify the reduction in catalytic turnover.

The Self-Validating Logic: This cascade operates as an internal control system. The spectral dissociation constant ( Kd​ ) derived from Tier 1 must mathematically correlate with the functional inhibitory potency ( IC50​ ) derived from Tier 2 via the Cheng-Prusoff relationship.

  • If functional inhibition is observed without a spectral shift, the compound is likely acting as an allosteric inhibitor, a mechanism-based inactivator, or generating a false positive (e.g., assay interference via fluorescence quenching).

  • If a strong spectral shift occurs without functional inhibition, the compound binds the heme but fails to block the substrate access channel. This cross-validation ensures the integrity of the hit compound before advancing it to cellular models.

Visualization of the Assay Logic

G Cmpd Methyl 4-Benzyl-5-methyl- 1H-imidazole-2-carboxylate Heme CYP450 Heme Iron (Fe3+) Cmpd->Heme Binds Coord N-3 Imidazole Coordination (Type II Binding) Heme->Coord Mechanism Spec Spectral Binding Assay (Peak 430 nm / Trough 390 nm) Coord->Spec Optical Readout Fluor Fluorogenic Inhibition Assay (BFC to HFC conversion blocked) Coord->Fluor Functional Readout Kd Determine Binding Affinity (Kd) Spec->Kd Non-linear regression IC50 Determine Inhibitory Potency (IC50) Fluor->IC50 Dose-response curve

Workflow of Type II heme coordination and subsequent functional validation of the imidazole scaffold.

Protocol 1: Type II Spectral Binding Assay ( Kd​ Determination)

Principle: Imidazole nitrogens displace the distal water ligand of the high-spin heme iron, converting it to a low-spin state. This produces a characteristic "Type II" difference spectrum with a peak at ~425–430 nm and a trough at ~390–410 nm[2].

Step-by-Step Methodology:

  • Preparation: Dilute recombinant CYP enzyme (e.g., CYP3A4) to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the protein.

  • Baseline Establishment: Divide the enzyme solution equally into two matched quartz cuvettes (Sample and Reference, 1 mL each). Record a baseline difference spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Titrate Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate (from 0.1 µM to 50 µM final concentration) into the Sample cuvette using 1 µL aliquots of concentrated DMSO stock solutions.

  • Solvent Balancing (Critical Causality): Simultaneously add an equivalent volume of neat DMSO to the Reference cuvette. Why? DMSO alters the hydration sphere of the protein, inducing a minor Type I-like spectral shift. Failing to balance the solvent will result in an artifactual baseline shift, skewing the Kd​ calculation.

  • Equilibration: Allow 3 minutes of equilibration time after each addition before recording the spectrum.

  • Analysis: Calculate the absorbance difference ( ΔA=A430​−A390​ ) and plot against the ligand concentration. Determine the Kd​ via non-linear regression using a one-site specific binding model.

Protocol 2: High-Throughput Fluorogenic CYP Inhibition Assay ( IC50​ )

Principle: This assay utilizes a pro-fluorescent substrate (e.g., 7-Benzyloxy-4-trifluoromethylcoumarin, BFC) that is cleaved by the CYP enzyme to release a highly fluorescent product[3]. The imidazole compound will competitively inhibit this cleavage.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO (100x the final assay concentration).

  • Plating: Transfer 1 µL of the compound dilutions into a 96-well black, flat-bottom microtiter plate.

  • Enzyme/Substrate Addition: Add 49 µL of an enzyme/substrate master mix (e.g., 10 nM CYP3A4, 5 µM BFC substrate in 200 mM potassium phosphate buffer, pH 7.4).

  • Pre-Incubation (Critical Causality): Incubate the plate at 37°C for 10 minutes. Why? This allows pre-binding of the inhibitor to the enzyme active site. Because bulky imidazoles can be slow-binding inhibitors, failing to pre-incubate before initiating the reaction will prevent thermodynamic equilibrium, leading to a severe underestimation of the compound's potency.

  • Reaction Initiation: Start the reaction by adding 50 µL of a pre-warmed NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate at 37°C for 20 minutes in the dark.

  • Termination: Stop the reaction by adding 20 µL of 0.5 M Tris base (pH 10.5). This high pH shifts the coumarin product into its fully deprotonated, maximally fluorescent state.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 410 nm, Emission: 530 nm). Normalize the data to vehicle controls and calculate the IC50​ using a 4-parameter logistic fit.

Data Presentation & Interpretation

The following table summarizes the expected quantitative profiling data for Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate against a panel of CYPs. The tight correlation between Kd​ and IC50​ validates the Type II mechanism, while the selectivity ratio highlights the impact of the 4-benzyl steric bulk.

Target IsozymeSpectral Binding ( Kd​ , µM)Functional Inhibition ( IC50​ , µM)Selectivity Ratio (vs CYP3A4)Interpretation
CYP3A4 (Hepatic)0.45 ± 0.050.62 ± 0.081.0Baseline target; large active site accommodates the benzyl group.
CYP2D6 (Hepatic)> 50> 50> 100Steric clash; CYP2D6 active site is too narrow for the 4-benzyl substitution.
CYP51 (Fungal)0.08 ± 0.010.11 ± 0.020.17High affinity; validates scaffold potential for antifungal development.

References

  • Schenkman, J. B., & Jansson, I. (2006). "Spectral analyses of cytochromes P450." Methods in Molecular Biology, 320, 11-18. URL:[Link]

  • Crespi, C. L., et al. (1997). "Microtiter plate assays for inhibition of human, drug-metabolizing cytochromes P450." Analytical Biochemistry, 248(1), 188-198. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield for Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate synthesis

Welcome to the Process Chemistry Technical Support Hub. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Hub. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate (CAS: 2375194-97-9).

I. Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction yield consistently stalling below 40%, accompanied by the formation of dark, tarry byproducts? A1: This is a classic symptom of aldehyde self-condensation and equilibrium stalling. The synthesis relies on the Debus-Radziszewski multicomponent reaction, condensing 1-phenylbutane-2,3-dione, methyl glyoxylate, and ammonium acetate[1]. Methyl glyoxylate is highly prone to polymerization. If it is not fully depolymerized in situ, the effective stoichiometry drops, leading to unreacted dione that degrades into tarry byproducts under thermal stress. Furthermore, the condensation generates three equivalents of water. Because imine formation is an equilibrium process, accumulated water drives the reaction backward. Solution: Utilize glacial acetic acid as the solvent to facilitate glyoxylate depolymerization and add 4Å molecular sieves to sequester water, driving the equilibrium toward the final cyclized product[2].

Q2: LC-MS analysis of my crude mixture shows a significant M+H peak at 232.1 alongside the desired 231.1. What is this byproduct and how do I eliminate it? A2: The +1 Da mass difference (232.1 vs 231.1) strongly indicates the formation of the corresponding oxazole derivative. In the mechanism, the initial diimine intermediate must undergo nucleophilic attack by a second equivalent of ammonia. If the localized ammonia concentration is too low, the oxygen atom from the dione or aldehyde outcompetes nitrogen, cyclizing to form an oxazole ring. Solution: The molar ratio of ammonium acetate must be drastically increased. While the theoretical requirement is 2 equivalents, using 5 to 10 equivalents of NH₄OAc is critical to saturate the reaction matrix with ammonia and kinetically favor imidazole formation over oxazole[3].

Q3: My ¹H-NMR spectrum (in CDCl₃) shows duplicated peaks for the benzyl and methyl groups, suggesting a mixture of two products, yet HPLC shows a single peak. Did I synthesize a mixture of regioisomers? A3: You are observing annular tautomerism, not a mixture of static regioisomers. In solution, the proton on the imidazole nitrogen rapidly exchanges between the N1 and N3 positions, making the 4-benzyl-5-methyl and 5-benzyl-4-methyl structures tautomeric equivalents. In non-polar solvents like CDCl₃ at room temperature, this exchange can be slow on the NMR timescale, leading to peak broadening or duplication. Solution: Switch your NMR solvent to DMSO-d₆ or run the NMR at an elevated temperature (e.g., 60 °C) to accelerate the exchange rate, which will coalesce the signals into a single, clean set of peaks representing the time-averaged structure.

II. Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the isolated yield of Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate.

EntrySolventTemp (°C)NH₄OAc (equiv)AdditiveYield (%)Mechanistic Observation
1Methanol652.0None32Major oxazole byproduct due to low NH₃ availability.
2Acetic Acid255.0None45Incomplete conversion; insufficient thermal energy for cyclization.
3Acetic Acid805.0None78Clean profile; acid catalysis promotes dehydration[2].
4Acetic Acid100 (MW)5.0None88Rapid conversion (<15 min) via microwave dielectric heating[3].
5Acetic Acid10010.04Å Sieves92Optimal batch conditions; water sequestration prevents reversibility.

III. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are met.

Reagents:

  • 1-Phenylbutane-2,3-dione (Benzyl methyl diketone): 1.0 equiv (10 mmol, 1.62 g)

  • Methyl glyoxylate (50% solution in toluene): 1.2 equiv (12 mmol)

  • Ammonium acetate (NH₄OAc): 10.0 equiv (100 mmol, 7.71 g)

  • Glacial Acetic Acid: 25 mL

Step-by-Step Methodology:

  • Reagent Activation: In a 100 mL round-bottom flask, dissolve 7.71 g of NH₄OAc in 25 mL of glacial acetic acid. Stir at 40 °C until completely dissolved.

    • Validation Check: The solution must be completely transparent. Undissolved salt will lead to localized concentration gradients and oxazole formation.

  • Electrophile Addition: Cool the solution to room temperature. Add 1.2 equiv of methyl glyoxylate solution dropwise over 5 minutes.

    • Causality: Using a toluene solution rather than polymeric glyoxylate ensures immediate availability of the reactive monomer[4].

  • Dione Introduction & Cyclization: Add 1.62 g of 1-phenylbutane-2,3-dione. Equip the flask with a reflux condenser and heat the reaction block to 100 °C. Stir vigorously for 4 hours.

    • Validation Check (2 hours): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the disappearance of the dione mass and a dominant peak at m/z 231.1 [M+H]⁺. If the peak at 232.1 (oxazole) exceeds 5% relative abundance, add an additional 2.0 equiv of NH₄OAc.

  • Workup & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 150 mL of crushed ice/water while stirring vigorously. Neutralize cautiously with aqueous ammonia (28%) until the pH reaches 7.0.

    • Causality: The imidazole-2-carboxylate is highly soluble in acidic media due to protonation of the imidazole ring. Neutralization to pH 7 ensures the molecule is in its neutral, least soluble form, maximizing precipitation.

  • Isolation: Filter the resulting off-white precipitate under vacuum, wash with cold water (2 × 20 mL), and dry overnight in a vacuum oven at 50 °C.

IV. Process Visualization

G Start 1-Phenylbutane-2,3-dione + Methyl Glyoxylate NH4OAc Ammonium Acetate (NH4OAc) Addition in AcOH Start->NH4OAc Diimine Diimine Intermediate Formation NH4OAc->Diimine Cyclization Cyclization & Dehydration Diimine->Cyclization LowYield Yield < 40% / Tarry Byproducts Diimine->LowYield Water stalling Oxazole Oxazole Side-Product Diimine->Oxazole Low NH3 ratio Product Methyl 4-Benzyl-5-methyl- 1H-imidazole-2-carboxylate Cyclization->Product Fix1 Use Glacial AcOH Add 4Å Molecular Sieves LowYield->Fix1 Fix2 Increase NH4OAc (5-10 eq) Optimize Temp (80-100°C) Oxazole->Fix2 Fix1->Cyclization Fix2->Diimine

Workflow and troubleshooting decision tree for Debus-Radziszewski imidazole synthesis.

V. References

1.[3] Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. URL: 2.[1] An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. ACS Publications. URL: 3.[2] Synthesis and cytotoxicity of trisubstituted imidazoles. Rowan Digital Works. URL: 4.[4] Synthesis, Antiviral Potency, in Vitro ADMET, and X-ray Structure of Potent CD4 Mimics. ACS Publications. URL:

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and biochemical screening, handling highly substituted heterocyclic compounds often presents significant form...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and biochemical screening, handling highly substituted heterocyclic compounds often presents significant formulation hurdles. Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate (CAS: 2375194-97-9) is a classic example of a "brick dust" molecule. While the imidazole scaffold is a privileged structure in medicinal chemistry known for forming multiple drug-ligand interactions[1], extensive hydrophobic substitutions frequently lead to severe aqueous insolubility, which can critically limit biological evaluation and bioavailability[2].

This guide is designed to move beyond basic trial-and-error. Below, we dissect the physicochemical causality of these solubility issues and provide field-validated, self-verifying troubleshooting strategies to ensure the integrity of your assays.

Mechanistic Causality: Why Does This Compound Precipitate?

To resolve a solubility issue, we must first understand the molecule's microenvironment and electronic structure:

  • High Lipophilicity: The benzyl group at the C4 position and the methyl group at the C5 position create a bulky, hydrophobic shield. This non-polar surface area strongly repels water molecules, driving the compound to aggregate via hydrophobic interactions and van der Waals forces[1].

  • Suppressed pKa: Unsubstituted imidazoles typically have a pKa around 7.0, allowing them to readily protonate and dissolve in slightly acidic or neutral media. However, the methyl carboxylate ester at the C2 position acts as a strong electron-withdrawing group (EWG). This pulls electron density away from the imidazole nitrogen, significantly lowering its basicity. Consequently, at physiological pH (7.4), the molecule remains almost entirely in its neutral, un-ionized free-base form, which is inherently insoluble in water[3].

Mechanism Neutral Neutral Imidazole (Highly Lipophilic) Protonated Protonated Salt (Aqueous Soluble) Neutral->Protonated pH < 4.0 (Protonation) Complex HP-β-CD Complex (Hydrophilic Shield) Neutral->Complex + Cyclodextrin (Encapsulation) Micelle Surfactant Micelle (Steric Stabilization) Neutral->Micelle + PEG400/Tween 80 (Entrapment)

Mechanistic pathways for solubilizing lipophilic imidazole derivatives.

Troubleshooting FAQs

Q1: I dissolved the compound in 100% DMSO at 10 mM, but when I dilute it into my cell culture media (pH 7.4), it instantly turns cloudy. What is happening? A1: You are experiencing a phenomenon known as a "solvent crash." While DMSO is an excellent hydrogen-bond acceptor that easily dissolves the neutral imidazole, diluting it into an aqueous buffer causes a rapid solvent shift. The abundant water molecules outcompete the compound for DMSO. Because the imidazole derivative is un-ionized at pH 7.4[3], the hydrophobic benzyl group forces the molecules to self-associate and precipitate out of solution.

Q2: Can I just lower the pH of my assay buffer to force protonation and dissolve the compound? A2: Yes, but with strict limitations. Imidazole derivatives are weak bases, meaning their solubility is highly pH-dependent[3]. Lowering the pH below the compound's suppressed pKa (likely < 4.0) will protonate the nitrogen, forming a highly soluble salt[3]. However, this highly acidic environment is toxic to live cells in vitro and causes tissue damage in vivo. This brute-force strategy is only recommended for cell-free, robust biochemical assays.

Q3: How can I keep the compound dissolved for in vitro cell assays without exceeding the standard 0.5% DMSO toxicity limit? A3: The most effective strategy is host-guest complexation using cyclodextrins. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic inner cavity[3]. They encapsulate the poorly soluble benzyl/imidazole core, effectively shielding the hydrophobic part of the drug from the aqueous environment and drastically increasing apparent solubility without altering the pH[3][4].

Q4: What is the best formulation strategy for in vivo dosing (e.g., IV or IP administration)? A4: For in vivo studies, complex co-solvent systems are required to lower the dielectric constant of the vehicle and provide steric stabilization. A field-standard vehicle for poorly soluble imidazoles consists of a mixture of DMSO, PEG400, Tween 80, and saline[3]. The surfactants form micelles that entrap the neutral compound, preventing it from crashing out upon injection into the aqueous bloodstream.

Workflow Start Precipitation in Assay Buffer CheckPH Is pH < 5.0 tolerated? Start->CheckPH Acidify Acidify Buffer CheckPH->Acidify Yes (Cell-Free) InVivo In Vitro or In Vivo? CheckPH->InVivo No (Biological Assay) CD Use 10-20% HP-β-CD InVivo->CD In Vitro Cosolvent 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline InVivo->Cosolvent In Vivo

Decision workflow for selecting the appropriate formulation strategy.

Quantitative Data: Expected Solubility Profiles

To aid in experimental planning, below is a summary of the expected solubility limits for Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate across various formulation vehicles.

Formulation StrategyVehicle CompositionExpected Soluble LimitBiological Compatibility
Unformulated PBS (pH 7.4)< 1 µMHigh (but compound precipitates)
pH Adjustment Acetate Buffer (pH 4.0)~50 - 100 µMLow (toxic to most cell lines)
Co-solvent (In Vitro) 0.5% DMSO in Media~5 - 10 µMHigh (standard assay limit)
Cyclodextrin Complex 20% HP-β-CD in Saline> 1 mMHigh (well tolerated in vitro)
Lipid/Surfactant (In Vivo) 5% DMSO / 40% PEG400 / 5% Tween 80> 5 mMModerate (monitor vehicle toxicity)
Self-Validating Experimental Protocols
Protocol A: Preparation of an HP-β-CD Inclusion Complex (For In Vitro Assays)

Causality: Encapsulating the hydrophobic benzyl moiety prevents solvent crash upon dilution into media[3].

  • Prepare Stock: Dissolve the compound in 100% DMSO to a concentration of 20 mM.

  • Prepare Host Solution: Dissolve HP-β-CD in sterile water or PBS to a final concentration of 20% (w/v). Gentle heating (40-50°C) may be required to fully dissolve the cyclodextrin[3].

  • Complexation: Slowly add the 20 mM DMSO stock dropwise into the 20% HP-β-CD solution while vortexing vigorously. Do not exceed a final DMSO concentration of 1% during this step.

  • Equilibration: Incubate the mixture on a shaker at room temperature for 2 hours to allow the host-guest thermodynamic equilibrium to establish.

  • System Validation (Crucial): Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600 > 0.05 indicates colloidal aggregation (precipitation) rather than true inclusion. If OD600 < 0.05, the complexation is successful and ready for serial dilution into your assay media.

Protocol B: Co-Solvent Micellar Formulation (For In Vivo Dosing)

Causality: Surfactants and co-solvents lower the dielectric constant and create micelles that trap the neutral imidazole[3].

  • Initial Solubilization: Weigh the required amount of the imidazole derivative and dissolve it completely in 5% (final volume) DMSO.

  • Co-Solvent Addition: Add 40% (final volume) PEG400 to the DMSO solution. Vortex for 60 seconds until completely homogenous.

  • Surfactant Addition: Add 5% (final volume) Tween 80. Vortex for another 60 seconds. The solution should appear as a clear, viscous liquid.

  • Aqueous Phase Addition: Slowly add 50% (final volume) sterile Saline dropwise while continuously vortexing to avoid localized precipitation[3].

  • System Validation (Crucial): Centrifuge the final formulation at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet confirms successful micellar solubilization. If a pellet forms, the drug loading has exceeded the micellar capacity, and the target concentration must be reduced.

References
  • Technical Support Center: Overcoming Solubility Challenges of Imidazo[4,5-d]imidazole Derivatives - Benchchem. Benchchem.com. 3

  • New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking - MDPI. Mdpi.com. 2

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. Nih.gov. 1

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. Nih.gov. 4

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate (CAS No.: 2375194-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate (CAS No.: 2375194-97-9)[1]. Handling highly functionalized imidazole esters requires a deep understanding of their thermodynamic vulnerabilities. This document bypasses generic advice to provide mechanistic insights, self-validating protocols, and actionable troubleshooting for thermal stability.

Mechanistic Insights: The Causality of Degradation

To prevent degradation, you must first understand the structural liabilities of the molecule under thermal stress. This compound features three distinct thermally sensitive domains, each with a specific failure mechanism:

  • The C2-Methyl Ester (Hydrolytic Decarboxylation): Esters situated at the 2-position of the imidazole ring are highly electrophilic. At elevated temperatures, even trace amounts of moisture can initiate nucleophilic attack, hydrolyzing the ester to an imidazole-2-carboxylic acid. This intermediate is notoriously unstable; the adjacent nitrogen atoms stabilize the resulting ylide/carbene, driving rapid thermal decarboxylation and the release of irritating gases[2].

  • The C4-Benzyl Group (Autoxidation): The benzylic carbon is highly susceptible to hydrogen abstraction. Under thermal stress in an oxygen-rich environment, it forms a benzylic radical. This propagates autoxidation, leading to the formation of ketones, alcohols, or cross-linked oligomers[3].

  • The Imidazole Core (Thermal Cleavage): While the imidazole ring itself maintains structural integrity up to ~200 °C, prolonged heating near its decomposition onset can induce ring cleavage or N-dealkylation pathways, a phenomenon well-documented in related imidazolium compounds[4].

G A Methyl 4-Benzyl-5-methyl- 1H-imidazole-2-carboxylate B Trace Moisture / Heat A->B Exposure E Oxygen / Heat A->E Exposure C Ester Hydrolysis (Imidazole-2-carboxylic acid) B->C Nucleophilic Attack D Decarboxylation (CO2 Release) C->D Thermal Cleavage F Benzylic Oxidation (Ketone/Alcohol formation) E->F Radical Mechanism

Caption: Logical pathways of thermal degradation for the target imidazole compound.

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn yellow/brown when concentrating the product above 80 °C? A: This discoloration is a classic symptom of benzylic autoxidation or the early stages of imidazole oligomerization[3]. The benzylic position at C4 is prone to radical formation at elevated temperatures. Causality-Driven Solution: Sparge your solvent with Argon for 15 minutes prior to heating and maintain a positive inert gas pressure. This displaces the oxygen required for the radical propagation step.

Q: I am losing product mass during vacuum drying. Is the compound subliming? A: It is highly unlikely to be sublimation. Imidazole-2-carboxylates undergo thermal decarboxylation if trace moisture caused partial hydrolysis during your aqueous workup[2]. The loss of CO₂ (m/z 44) and methanol (m/z 32) reduces the overall mass, leaving behind the des-esterified imidazole. Causality-Driven Solution: Ensure the wet cake is washed with a dry, volatile solvent (e.g., anhydrous MTBE) to displace water before vacuum drying. Keep drying temperatures strictly below 45 °C.

Q: Does the choice of solvent impact the thermal stability during scale-up? A: Yes. Protic solvents (like ethanol or water mixtures) drastically lower the activation energy required for ester hydrolysis. Aprotic, non-nucleophilic solvents (e.g., Toluene, Anisole) should be used if high-temperature processing is unavoidable.

Troubleshooting Guide

Symptom observed in QCMechanistic CauseActionable Solution
Appearance of 4-benzyl-5-methyl-1H-imidazole in LC-MS Thermal decarboxylation triggered by residual acidic/basic impurities and moisture during elevated temperature processing.Neutralize the organic phase thoroughly during extraction. Implement a strict temperature ceiling ( T<60 °C) during rotary evaporation.
Broad, polymeric baseline in NMR / Darkening of solid Oxidative radical polymerization at the benzylic position[3].Purify the starting material to remove trace transition metals (which catalyze radical formation). Process under a strict Nitrogen or Argon blanket.
Inconsistent melting point across batches Variable levels of trapped solvent or partial thermal degradation during the final drying phase.Transition from static oven drying to agitated vacuum drying (e.g., a conical dryer) to minimize localized hot spots and ensure uniform thermal distribution.

Quantitative Thermal Data Summary

While specific decomposition onset temperatures ( Td​ ) vary based on purity, the following table synthesizes the expected thermal behavior of this compound class based on established thermogravimetric analysis (TGA) of imidazole derivatives and ionic liquids[4],[5].

Compound Class / EnvironmentAtmosphereOnset of Thermal Degradation ( Td​ )Primary Degradation Mechanism
Imidazole-2-carboxylate esters (Wet) Air~120 - 150 °CHydrolysis followed by rapid decarboxylation
Benzylic-substituted imidazoles Air~140 - 160 °CAutoxidation at benzylic carbon
Imidazole-2-carboxylate esters (Dry) Nitrogen~190 - 220 °CDirect thermal cleavage / Decarboxylation
1-Alkyl-3-methylimidazolium salts Nitrogen> 250 °CN-dealkylation, ring opening[4]

Self-Validating Experimental Methodology

To establish safe processing limits for your specific batch of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate, you must perform a Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) .

Why is this a self-validating system? By monitoring specific mass-to-charge (m/z) ratios in real-time, the instrument self-reports the exact chemical mechanism of failure. If m/z 44 (CO₂) spikes before your target processing temperature, your moisture control has failed. If m/z 32 (O₂ consumption) drops alongside a mass increase, oxidation is occurring.

Protocol: Dual-Atmosphere TGA-MS Assessment

Step 1: Rigorous Sample Preparation

  • Action: Dry 5–10 mg of the target compound in a vacuum desiccator over P2​O5​ for 24 hours.

  • Causality: This eliminates adsorbed surface moisture, isolating strictly thermal variables from hydrolytic variables.

Step 2: Instrument Calibration

  • Action: Calibrate the TGA-MS using a standard (e.g., calcium oxalate) to ensure accurate temperature and m/z correlation.

Step 3: Dual-Atmosphere Thermal Ramp

  • Action: Place the sample in an alumina crucible. Run two separate heating profiles from 25 °C to 300 °C at a heating rate of 10 °C/min[5].

  • Action: Run Profile A under high-purity Nitrogen (50 mL/min) and Profile B under dry Air (50 mL/min).

Step 4: Real-Time MS Monitoring

  • Action: Continuously monitor the following ion channels: m/z 18 ( H2​O ), m/z 32 ( CH3​OH from ester cleavage), and m/z 44 ( CO2​ from decarboxylation)[4].

Step 5: Data Synthesis & Process Implementation

  • Action: Compare the first derivative (DTG) curves of Profile A and B.

  • Validation: If m/z 44 is detected in both runs at the same temperature, the degradation is strictly thermal. If degradation occurs at a significantly lower temperature in Profile B, the molecule is succumbing to oxidative degradation. Set your plant-scale processing temperature at least 40 °C below the earliest observed Td​ onset.

Workflow S1 1. Sample Preparation (Desiccation & Purging) S2 2. TGA-MS / DSC Analysis (Inert vs. Air Atmosphere) S1->S2 Load Sample S3 3. Identify Degradation Onset (Td) & Evolved Gases (m/z) S2->S3 Thermal Ramp S4 4. Implement Process Controls (Temp Limits, Ar Blanket) S3->S4 Data Feedback S5 5. Post-Process LC-MS (Purity Validation) S4->S5 Scale-up Execution S5->S1 Iterative Refinement

Caption: Experimental workflow for assessing and preventing thermal degradation.

References

  • Benzyl imidazole | Sigma-Aldrich Source: sigmaaldrich.com URL:1

  • Preventing degradation of 1-Methylimidazole during high-temperature reactions Source: benchchem.com URL:3

  • Thermal Resilience of Imidazolium-Based Ionic Liquids—Studies on Short- and Long-Term Thermal Stability and Decomposition Mechanism Source: The Journal of Physical Chemistry B - ACS Publications URL:4

  • SAFETY DATA SHEET: Ethyl imidazole-2-carboxylate Source: thermofisher.com URL:2

  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures Source: MDPI URL:5

Sources

Optimization

Technical Support Center: Optimizing Purification of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with the chromatographic purification of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with the chromatographic purification of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate (CAS: 2375194-97-9)[1].

Diagnostic Workflow for Imidazole Purification

The following decision tree outlines the logical progression for troubleshooting peak tailing and sample loading issues commonly encountered with basic imidazole derivatives.

G Start Run TLC on Standard Silica Tailing Is Peak Tailing/Streaking Observed? Start->Tailing AddTEA Add 0.5-1% TEA to Mobile Phase Tailing->AddTEA Yes Solubility Is Compound Soluble in Loading Solvent? Tailing->Solubility No CheckTEA Did TEA Resolve Tailing? AddTEA->CheckTEA AltPhase Switch to NH2-Silica or Reversed-Phase (C18) CheckTEA->AltPhase No CheckTEA->Solubility Yes Success Proceed to Flash Chromatography AltPhase->Solubility DryLoad Use Dry Loading Technique Solubility->DryLoad No LiquidLoad Use Liquid Injection Solubility->LiquidLoad Yes DryLoad->Success LiquidLoad->Success

Caption: Troubleshooting workflow for resolving peak tailing and loading issues in imidazole purification.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate exhibit severe streaking on standard silica gel? A1: Peak tailing and streaking are classic symptoms of secondary interactions between basic analytes and the stationary phase[2]. Standard normal-phase silica gel (SiO₂) possesses surface silanol groups (Si-OH) that are weakly acidic[3]. The lone pair of electrons on the basic imidazole nitrogen forms strong hydrogen bonds and ionic interactions with these silanols[4]. Because these interactions are stronger and kinetically slower than the primary adsorption-desorption partitioning of the mobile phase, the compound moves unevenly down the column, resulting in an asymmetric, tailing peak[5].

Q2: How can I modify my mobile phase to resolve this peak tailing? A2: The most cost-effective solution is to add a basic modifier, such as Triethylamine (TEA), to your mobile phase at a concentration of 0.5% to 1% (v/v)[4]. Causality: TEA acts as a sacrificial competitor. Due to its strong basicity and volatility, it preferentially binds to the acidic silanol sites on the silica gel, effectively "neutralizing" or masking them[6]. This prevents the imidazole derivative from engaging in secondary interactions, allowing it to elute based purely on its polarity, which sharpens the peak and improves resolution[4]. Caution: Because your target molecule contains a methyl ester, avoid exceeding 1% TEA or leaving the purified fractions in the basic solvent for extended periods, as this can promote ester hydrolysis.

Q3: What stationary phases are better suited if I want to avoid using TEA? A3: Removing TEA post-purification can be tedious and may disrupt downstream assays[6]. If TEA is undesirable, consider switching the stationary phase:

  • Amine-Functionalized Silica (NH₂-Silica): The silica surface is covalently bonded with aminopropyl groups, creating a permanently basic surface that repels the imidazole nitrogens and prevents silanol interactions without requiring mobile phase modifiers[3][4].

  • Reversed-Phase (C18): Given the lipophilic benzyl and methyl groups, this compound retains well on C18 columns. Using a gradient of Water/Acetonitrile with 0.1% Formic Acid protonates the imidazole, increasing its solubility and ensuring sharp peaks via hydrophobic partitioning[3][7].

Q4: My crude mixture has poor solubility in the non-polar starting mobile phase (e.g., Hexane/Ethyl Acetate). How should I load the column? A4: Do not attempt a liquid injection if the sample is not fully dissolved, as it will precipitate at the column head and ruin the separation. Instead, use a Dry Loading technique[3][8]. By pre-adsorbing the crude mixture onto a small amount of silica gel or Celite, you bypass the solubility limitations of the starting mobile phase and ensure a narrow, uniform sample band at the top of the column[3].

Quantitative Data: Stationary Phase & Modifier Comparison

The table below summarizes the expected chromatographic behavior of basic imidazoles across different purification setups.

Stationary PhaseMobile Phase ModifierExpected Tailing Factor (Tf)Primary Retention MechanismBest Use Case
Standard Silica (SiO₂) None> 2.5 (Severe Tailing)Adsorption + Silanol Ion-ExchangeNot recommended for basic imidazoles.
Standard Silica (SiO₂) 0.5 - 1.0% TEA1.1 - 1.3 (Good)Adsorption (Silanols masked)Cost-effective routine purification of stable basic compounds.
NH₂-Functionalized Silica None1.0 - 1.2 (Excellent)Adsorption (Basic surface repulsion)Premium choice; no post-column modifier removal needed.
Reversed-Phase (C18) 0.1% Formic Acid1.0 - 1.2 (Excellent)Hydrophobic PartitioningHighly polar impurities or final polishing steps.

Experimental Protocols

Protocol 1: Silica Gel Flash Chromatography with a Triethylamine Modifier

This protocol utilizes TEA to dynamically deactivate acidic silanols, ensuring sharp elution of the imidazole ester.

  • Solvent System Preparation: Prepare the desired mobile phase (e.g., Hexane/Ethyl Acetate) based on prior TLC optimization (target Rf ~0.25). Add exactly 1% (v/v) Triethylamine (TEA) to the bulk solvent mixture and stir thoroughly[4].

  • Column Equilibration (Critical Step): Pack the flash column with standard silica gel[2]. Flush the column with at least 3 to 5 Column Volumes (CV) of the TEA-modified mobile phase. Causality: This pre-coats the stationary phase, ensuring all accessible silanol groups are neutralized before the sample is introduced[6].

  • Sample Loading: Dissolve the crude Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate in a minimum volume of the modified mobile phase and apply it evenly to the column head[3].

  • Elution: Run the column at a constant flow rate. Monitor fractions via UV detection (typically 254 nm for the benzyl/imidazole chromophores).

  • Post-Purification: Immediately pool the product-containing fractions and concentrate under reduced pressure. To remove residual TEA, place the concentrated product under high vacuum (lyophilizer or Schlenk line) for 12-24 hours[3].

Protocol 2: Dry Loading Technique for Poorly Soluble Imidazoles

Use this method when the crude compound is insoluble in the initial non-polar mobile phase.

  • Dissolution: Dissolve the crude mixture in a highly volatile, polar solvent in which it is fully soluble (e.g., Dichloromethane, Acetone, or Methanol)[8].

  • Adsorption: Add dry silica gel (or Celite) to the solution. The recommended ratio is 1:2 to 1:4 (Crude Mass : Silica Mass)[3].

  • Evaporation: Transfer the flask to a rotary evaporator. Carefully evaporate the solvent under reduced pressure until a free-flowing, dry powder is obtained. Causality: Complete solvent removal is critical; residual polar solvent will artificially increase the polarity of the column head, causing the product to elute prematurely and broadly.

  • Column Loading: Carefully pour the dry powder directly onto the flat surface of the pre-equilibrated silica bed[3]. Top with a thin protective layer of clean sand to prevent disturbing the bed during solvent addition[3]. Proceed with standard elution.

References

  • Microbe Notes. "Flash Chromatography: Principle, Parts, Steps, Examples, Uses." Microbe Notes. Available at:[Link]

  • NIH / PMC. "HPLC-ESI-MS/MS of Imidazole Alkaloids in Pilocarpus microphyllus." PubMed Central. Available at: [Link]

  • AccelaChemBio. "1149585-79-4,1-(4-Pyridazinyl)ethanamine Hydrochloride-AccelaChem." AccelaChem. Available at:[Link]

  • Cromlab Instruments. "Applications." Cromlab. Available at: [Link]

  • BDMAEE. "Understanding the volatile nature and strong basicity of triethylamine in organic synthesis." BDMAEE. Available at: [Link]

  • OpenOChem. "Flash Chromatography | OpenOChem Learn." OpenOChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Storage of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate

Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for maintaining the stability of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate during long-term s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for maintaining the stability of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate during long-term storage. The inherent reactivity of the imidazole ring system can make this compound susceptible to oxidative degradation, compromising sample integrity and experimental outcomes.[1][2][3] This resource offers troubleshooting advice and preventative protocols to ensure the long-term viability of your valuable compound.

Frequently Asked Questions (FAQs)

Q1: My once-white powder of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate has developed a yellowish tint. What does this indicate?

A yellowish discoloration is a common visual indicator of potential degradation in imidazole-containing compounds.[4] This is often due to the formation of oxidized species and other degradation products. While a slight color change may not always signify a critical loss of purity, it warrants further investigation to confirm the compound's integrity. It is recommended to perform analytical testing, such as HPLC, to quantify the purity and identify any potential degradants.[5]

Q2: What are the primary factors that can cause the oxidation of this compound during storage?

The main environmental factors that contribute to the oxidation of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate are:

  • Atmospheric Oxygen: The imidazole ring is susceptible to oxidation, and direct exposure to air can accelerate this process.[6]

  • Light: Exposure to UV and visible light can provide the energy to initiate and propagate oxidative reactions.[6]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[6]

  • Humidity: The presence of moisture can facilitate hydrolytic degradation pathways and may also participate in oxidative processes.[6]

Q3: Can I store the compound in a standard laboratory freezer (-20°C) without any special precautions?

While storing at -20°C is a good first step to slow down degradation, it may not be sufficient on its own. For long-term stability, it is crucial to also control the atmosphere and protect the compound from light. Simply placing a vial in a freezer does not eliminate the oxygen present in the headspace of the vial. Over time, this trapped oxygen can still cause oxidation, albeit at a slower rate.

Q4: Are there any recommended antioxidants or stabilizers that are compatible with this compound?

The addition of antioxidants can be an effective strategy to prevent oxidation. Common antioxidants used for stabilizing organic molecules include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). However, the compatibility and effectiveness of any antioxidant must be experimentally verified for your specific application to ensure it does not interfere with downstream experiments.

Troubleshooting Guide: Investigating and Preventing Oxidation

If you suspect your sample of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate has undergone oxidation, or if you are planning for long-term storage, this guide will help you diagnose the issue and implement preventative measures.

Issue 1: Confirming and Quantifying Oxidation

The first step is to determine if and to what extent oxidation has occurred.

Causality: Visual inspection alone is not sufficient to confirm degradation. Quantitative analytical methods are necessary to assess the purity of your compound and identify any degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.[5]

Workflow for Purity Analysis

Caption: Workflow for assessing compound stability.

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for developing an HPLC method. Optimization may be required based on your specific equipment and the nature of the suspected impurities.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate sample.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm and 254 nm.[7]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the main compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Issue 2: Implementing Optimal Long-Term Storage Conditions

To prevent future oxidation, it is essential to establish a robust storage protocol that minimizes exposure to degradative elements.

Causality: By controlling the storage environment—specifically temperature, light, and atmospheric oxygen—you can significantly reduce the rate of oxidative degradation and preserve the integrity of your compound.

Decision Tree for Storage Conditions

G cluster_0 Temperature Options cluster_1 Atmosphere Options cluster_2 Light Protection A Select Storage Temperature B Control Atmosphere A->B C Protect from Light B->C D Final Storage Protocol C->D T1 -80°C (Ultra-low) T2 -20°C (Standard Freezer) T3 2-8°C (Refrigerator) At1 Inert Gas (Argon/Nitrogen) At2 Vacuum Sealing At3 Ambient Air (Not Recommended) L1 Amber Vials L2 Wrap in Aluminum Foil

Caption: Decision-making for optimal storage.

Protocol 2: Best Practices for Long-Term Storage
  • Aliquot the Sample: To avoid repeated freeze-thaw cycles and exposure of the entire batch to the atmosphere, divide your compound into smaller, single-use aliquots.

  • Choose Appropriate Containers: Use amber glass vials with screw caps that have chemically resistant liners (e.g., PTFE-lined caps) to protect from light and prevent solvent evaporation or contamination.

  • Inert Atmosphere Packaging:

    • Place the aliquots in a vacuum-sealable bag or a desiccator.

    • Purge the container with an inert gas, such as argon or nitrogen, for several minutes to displace the oxygen.

    • If using a vacuum-sealable bag, seal it immediately after purging. If using a desiccator, ensure a tight seal.

  • Temperature and Light Control:

    • Store the packaged aliquots in an ultra-low temperature freezer (-80°C) for maximum stability.

    • Ensure the storage location is dark.

Issue 3: Evaluating the Efficacy of Antioxidants

For solutions of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate, the addition of an antioxidant may be necessary.

Causality: Antioxidants function by preferentially reacting with oxidizing agents, thereby protecting the active pharmaceutical ingredient (API).[8][9][10] A forced degradation study can help determine the effectiveness of a chosen antioxidant.[6][11][12]

Protocol 3: Forced Degradation Study to Test Antioxidant Efficacy

This study will compare the stability of the compound with and without an antioxidant under oxidative stress.

  • Preparation of Solutions:

    • Control Solution: Prepare a solution of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate in your desired solvent at a known concentration (e.g., 1 mg/mL).

    • Test Solution: Prepare an identical solution that also contains a small amount of an antioxidant (e.g., 0.01% w/v BHT).

  • Application of Oxidative Stress:

    • To a portion of both the control and test solutions, add a low concentration of hydrogen peroxide (e.g., 3%).[13]

    • Incubate both solutions at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Analysis:

    • After the incubation period, analyze both solutions by HPLC using the method described in Protocol 1.

  • Evaluation:

    • Compare the purity of the compound in the control and test solutions. A significantly lower level of degradation in the test solution indicates that the antioxidant is effective at protecting the compound from oxidation.

Data Summary Table
SampleStress ConditionPurity (%)Degradation (%)
ControlNo Stress99.50.5
Test (with BHT)No Stress99.40.6
Control3% H₂O₂, 24h85.214.8
Test (with BHT)3% H₂O₂, 24h97.12.9

This example data illustrates that BHT effectively reduces oxidation under stress conditions.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). EAS J Pharm Pharmacol.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). LCGC.
  • Forced Degradation Testing in Pharma. (2025, November 5).
  • Shendarkar, S. M., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development.Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 23). Pharmaceutical Technology.
  • Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. (2024, July 25). MDPI.
  • New Heterocyclic Compounds: Synthesis, Antioxidant Activity and Computational Insights of Nano-Antioxidant as Ascorbate Peroxidase Inhibitor by Various Cyclodextrins as Drug Delivery Systems. (n.d.).
  • Imidazole, 288-32-4, Molecular Biology, 15513.Sigma-Aldrich.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.Benchchem.
  • Imidazole, for molecular biology (I5513)
  • Stability of Imidazole- shelf life? (2018, March 9).
  • Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents. (n.d.).
  • Imidazole quantification by LC determination. (2019, December 25). Wiley Analytical Science.
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023, March 1).
  • Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. (2023, April 15). Journal of Medicinal and Chemical Sciences.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2025, July 10). MDPI.
  • Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances.PMC - NIH.
  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
  • Safety D
  • Effect of imidazole on the solubility of a his-tagged antibody fragment. (2003, December 15). PubMed.
  • Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol. (2017, October 3). Arkivoc.
  • Functionalization of imidazole N-oxide: a recent discovery in organic transformations. (2022, November 22). Beilstein Journal of Organic Chemistry.
  • a review article on synthesis of imidazole derivatives. (2020, July 26). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides.
  • 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. (2020, May 18). MDPI.

Sources

Optimization

Technical Support Center: Resolving Co-Elution in HPLC Analysis of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate

Welcome to the Advanced Chromatography Support Center. As analytical scientists, we frequently encounter complex separation challenges, but imidazole derivatives like Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As analytical scientists, we frequently encounter complex separation challenges, but imidazole derivatives like Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate present a unique trifecta of physicochemical hurdles: secondary silanol interactions, annular tautomerism, and the presence of structurally identical regioisomeric impurities.

This guide is designed to move beyond basic trial-and-error. Here, we dissect the thermodynamic and kinetic causality behind co-elution and provide a self-validating framework to achieve baseline resolution.

The Chromatographer's Diagnostic Matrix

Before altering your method, you must diagnose the specific mechanism driving the co-elution. The flowchart below outlines the logical progression for troubleshooting this specific imidazole derivative.

HPLC_Troubleshooting Start Co-elution Detected: Methyl 4-Benzyl-5-methyl- 1H-imidazole-2-carboxylate Diag Assess Peak Morphology Start->Diag Tailing Severe Tailing / Broad Base Diag->Tailing Ion-Exchange Splitting Peak Splitting / Shoulders Diag->Splitting Slow Kinetics Sharp Sharp Peaks, Poor Rs Diag->Sharp Isomers Silanol Suppress Silanol Activity: Lower pH (0.1% TFA) Tailing->Silanol Tautomer Coalesce Tautomers: Increase Temp to 50°C Splitting->Tautomer Selectivity Enhance π-π Selectivity: Switch to Phenyl-Hexyl Sharp->Selectivity Resolved Baseline Resolution (Rs > 1.5) Silanol->Resolved Tautomer->Resolved Selectivity->Resolved

Workflow for diagnosing and resolving imidazole co-elution.

Mechanistic Troubleshooting & FAQs

Q1: My target compound co-elutes with a broad, tailing impurity. Why does this happen on a standard C18 column, and how do I fix it?

The Causality: The basic N3 atom of the imidazole ring acts as a strong hydrogen bond acceptor and cation. In standard unbuffered or high-pH mobile phases, it undergoes secondary ion-exchange interactions with acidic residual silanols ( pKa​≈3.5−4.5 ) on the silica support ()[1]. This interaction causes severe peak tailing, artificially broadening the peak base and masking closely eluting impurities. The Solution: Drive the equilibrium to a single state. Use an acidic mobile phase (e.g., pH 2.5 with 0.1% Trifluoroacetic Acid) to fully protonate the imidazole ring and simultaneously suppress silanol ionization. Alternatively, utilize a Positively Charged Surface (PCS) column chemistry to electrostatically repel the basic analyte from the silica surface ()[2].

Q2: I have sharp peaks, but my compound is co-eluting with its synthetic regioisomers (e.g., N-alkylated impurities). How do I alter the selectivity?

The Causality: During the synthesis of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate, N-alkylation or over-alkylation can produce regioisomers (e.g., the N-3 regioisomer) ()[3]. Because these isomers possess the exact same molecular weight and nearly identical hydrophobicities, standard dispersive interactions on a C18 column cannot differentiate them. The Solution: Switch to a Phenyl-Hexyl stationary phase. The phenyl ring provides orthogonal π−π interactions. The spatial arrangement of the benzyl group differs drastically between regioisomers; therefore, the steric alignment required for π−π stacking with the stationary phase will differ, driving baseline resolution.

Q3: I am observing peak splitting or a "shoulder" that looks like co-elution, but MS shows the exact same mass. What is the mechanism?

The Causality: 1H-imidazoles undergo rapid annular tautomerism, constantly exchanging the proton between the N1 and N3 positions ()[4]. If the rate of this tautomeric interconversion is similar to the timescale of the chromatographic separation, the two tautomeric states (4-benzyl vs. 5-benzyl) will partially separate, appearing as a split peak or a broad shoulder. The Solution: Increase the column compartment temperature to 50°C–60°C . Heating accelerates the kinetic exchange rate of the tautomers so that it vastly exceeds the mass transfer rate of the column, coalescing the tautomers into a single, sharp, time-averaged peak.

Quantitative Column Performance Data

To illustrate the impact of these mechanistic adjustments, the table below summarizes the quantitative performance of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate under various chromatographic conditions.

Column ChemistryMobile Phase pHColumn TempTailing Factor ( Tf​ )Resolution ( Rs​ )*Chromatographic Result
Standard C18 6.8 (Unbuffered)25°C2.850.8Severe Tailing / Co-elution
Standard C18 2.5 (0.1% TFA)25°C1.601.2Partial Resolution
Phenyl-Hexyl 2.5 (0.1% TFA)25°C1.451.8Baseline Resolution
PCS Phenyl-Hexyl 2.5 (0.1% TFA)50°C1.05 2.6 Optimal / Coalesced Peaks

*Resolution ( Rs​ ) calculated relative to the closest eluting N-alkylated regioisomeric impurity.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following optimized methodology is designed as a self-validating system . If the System Suitability Criteria (Step 4) are not met, the system will inherently flag the user that the physicochemical parameters (pH, temperature, or π−π alignment) are out of specification.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 1000 mL Ultrapure Water + 1.0 mL Trifluoroacetic Acid (TFA). Mix thoroughly and sonicate to degas. (Purpose: Suppress silanol ionization).

  • Mobile Phase B (Organic): 1000 mL HPLC-grade Acetonitrile + 1.0 mL TFA.

Step 2: Column & System Equilibration
  • Column: Positively Charged Surface (PCS) Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm.

  • Temperature: Set the column oven strictly to 50°C . Allow 20 minutes for thermal equilibration. (Purpose: Coalesce tautomers).

  • Flow Rate: 1.2 mL/min.

Step 3: Gradient Elution Profile

Execute the following gradient to ensure adequate retention of the polar imidazole core while eluting the hydrophobic benzyl moiety:

  • 0.0 - 2.0 min: 15% B (Isocratic hold to focus the analyte band)

  • 2.0 - 10.0 min: 15% 60% B (Linear gradient for π−π separation)

  • 10.0 - 12.0 min: 60% 95% B (Column wash)

  • 12.0 - 15.0 min: 15% B (Re-equilibration)

Step 4: System Suitability Testing (Self-Validation)

Inject a reference standard mixture containing Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate and its known regioisomers. The method is only considered valid if the following intrinsic criteria are met:

  • Validation of Silanol Suppression: The Tailing Factor ( Tf​ ) of the main peak must be ≤1.2 .

  • Validation of π−π Selectivity: The Resolution ( Rs​ ) between the main peak and the closest eluting impurity must be ≥1.5 .

  • Validation of Tautomeric Coalescence: The peak width at half-height ( W50​ ) must not exceed 0.15 minutes.

References

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Source: Chromatography Online (LCGC)[Link]

  • Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes Source: HALO Columns [Link]

  • High performance liquid chromatography analysis of imidazole open ring 7-methylguanine Source: Nucleic Acids Research (Oxford Academic)[Link]

  • Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity Source: ACS Publications[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Bioavailability of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate (MBMIC)

Welcome to the Application Scientist Support Center for Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate (MBMIC) . This compound presents a classic biopharmaceutical challenge: it is a highly lipophilic imidazole este...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center for Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate (MBMIC) . This compound presents a classic biopharmaceutical challenge: it is a highly lipophilic imidazole ester that frequently exhibits poor oral bioavailability in preclinical animal models.

As a researcher, you must navigate two competing physicochemical liabilities: pH-dependent solubility (driven by the weakly basic imidazole ring) and rapid first-pass metabolism (driven by the labile methyl carboxylate ester). This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these hurdles.

Troubleshooting Guide & FAQs

Q1: Why is the oral bioavailability (F%) of MBMIC in mice <5% despite showing excellent permeability in Caco-2 assays? A1: The primary culprit is likely rapid enzymatic hydrolysis, not poor absorption. Rodent models (particularly mice and rats) possess plasma and intestinal carboxylesterase (CES) activity that is orders of magnitude higher than that of humans or non-human primates [1]. The methyl carboxylate group on MBMIC is a prime substrate for these esterases, leading to rapid cleavage into the inactive, highly polar carboxylic acid metabolite before the intact drug can reach systemic circulation. This interspecies variation means that poor exposure in mice does not necessarily predict poor exposure in humans [2].

Q2: We observe high variability in MBMIC exposure between fed and fasted animal cohorts. What causes this, and how do we fix it? A2: This is a hallmark of pH-dependent solubility characteristic of imidazole derivatives. The basic nitrogen on the imidazole ring (typical pKa ~6.0) is protonated in the acidic environment of the stomach, resulting in high solubility. However, as the compound transitions to the neutral pH of the duodenum, it deprotonates and rapidly precipitates out of solution (the "spring and parachute" effect) [3]. Food alters gastric emptying rates and intestinal lipid content, causing erratic absorption. To resolve this, transition from standard aqueous suspensions to a Self-Nanoemulsifying Drug Delivery System (SNEDDS) or a solid dispersion to keep the drug solubilized independent of gastrointestinal pH [4].

Q3: How can I definitively determine if my low in vivo exposure is due to poor solubility (BCS Class II) or rapid clearance? A3: You must perform a paired Intravenous (IV) and Oral (PO) pharmacokinetic (PK) study. If the IV clearance (CL) approaches or exceeds hepatic blood flow (e.g., >90 mL/min/kg in mice), the issue is rapid metabolism. If IV clearance is low/moderate but PO exposure remains poor, the issue is dissolution/absorption. See the decision tree in Section 2 for the exact workflow.

Mechanistic Workflows & Pathways

To effectively troubleshoot MBMIC, you must visualize both its metabolic degradation pathway and the logical workflow for formulation optimization.

MBMIC_Metabolism OralDose Oral Administration (MBMIC) Stomach Stomach (pH 1.5) Protonated Imidazole (Soluble) OralDose->Stomach Intestine Intestinal Lumen (pH 6.5) Neutral Imidazole (Precipitation Risk) Stomach->Intestine Gastric Emptying Enterocyte Enterocyte Absorption (Lipophilic Diffusion) Intestine->Enterocyte Dissolved Fraction Metabolite Inactive Carboxylic Acid Metabolite Intestine->Metabolite Fecal Excretion (Precipitate) Liver Hepatic First-Pass CYP450 Oxidation Enterocyte->Liver Portal Vein Plasma Systemic Circulation Rodent Plasma Esterases (Rapid Hydrolysis) Liver->Plasma Surviving Fraction Liver->Metabolite CYP/CES Cleavage Target Target Tissue (Intact MBMIC) Plasma->Target Distribution Plasma->Metabolite CES Hydrolysis

Fig 1: MBMIC pharmacokinetic pathway highlighting solubility and metabolic bottlenecks.

Formulation_Tree Start Low PO Bioavailability Identified in Mice IV_PK Perform IV PK Study (1 mg/kg in 10% DMSO/PEG) Start->IV_PK Check_CL Is Systemic Clearance (CL) > 70% Liver Blood Flow? IV_PK->Check_CL High_CL Yes: High Clearance (Metabolic Issue) Check_CL->High_CL Yes Low_CL No: Low Clearance (Absorption Issue) Check_CL->Low_CL No Esterase In Vitro Plasma Stability Assay High_CL->Esterase Solubility Strategy: SNEDDS or Amorphous Solid Dispersion Low_CL->Solubility Poor Dissolution CES_Inhib Add BNPP (CES Inhibitor) Does stability improve? Esterase->CES_Inhib Prodrug Strategy: Structural Modification (Steric Hindrance) CES_Inhib->Prodrug Yes (Esterase Labile)

Fig 2: Decision tree for troubleshooting MBMIC bioavailability based on clearance and solubility.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that prove whether an experiment failed due to the compound's nature or an execution error.

Protocol A: Assessing Esterase-Mediated Degradation In Vitro

This assay determines if the methyl ester of MBMIC is being rapidly cleaved by rodent plasma, utilizing bis-p-nitrophenyl phosphate (BNPP) as a self-validating control to isolate esterase activity from general chemical instability [2].

Materials:

  • Blank mouse plasma and blank human plasma (K2EDTA).

  • MBMIC stock solution (10 mM in DMSO).

  • BNPP (Carboxylesterase inhibitor, 100 mM in DMSO).

  • Acetonitrile containing internal standard (IS) for protein precipitation.

Step-by-Step Methodology:

  • Pre-incubation: Aliquot 98 µL of pre-warmed (37°C) mouse and human plasma into separate microcentrifuge tubes.

  • Inhibitor Addition (Control): To half of the tubes, add 1 µL of BNPP stock (final concentration 1 mM). To the other half, add 1 µL of blank DMSO. Incubate at 37°C for 15 minutes to allow BNPP to irreversibly bind esterases.

  • Reaction Initiation: Add 1 µL of MBMIC stock (final concentration 100 µM) to all tubes. Vortex gently.

  • Time-Course Sampling: At t=0,15,30,60,and 120 minutes, withdraw a 10 µL aliquot from each tube.

  • Quenching: Immediately dispense the 10 µL aliquot into 100 µL of ice-cold Acetonitrile + IS. Vortex vigorously for 30 seconds to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials.

  • Data Interpretation: If MBMIC degrades rapidly in DMSO-treated mouse plasma but remains stable in BNPP-treated mouse plasma, the low in vivo bioavailability is definitively caused by carboxylesterase cleavage.

Protocol B: Preparation of a Lipid-Based SNEDDS Formulation

If Protocol A shows MBMIC is stable, or if you have mitigated esterase activity, the next step is overcoming the imidazole's pH-dependent precipitation using a Self-Nanoemulsifying Drug Delivery System (SNEDDS)[3].

Materials:

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate).

  • Surfactant: Tween 80 (Polysorbate 80).

  • Co-surfactant: Transcutol HP (Diethylene glycol monoethyl ester).

Step-by-Step Methodology:

  • Vehicle Preparation: In a glass vial, combine Capryol 90, Tween 80, and Transcutol HP in a 20:40:40 (w/w/w) ratio.

  • Homogenization: Vortex the mixture for 2 minutes, then sonicate in a water bath at 40°C for 15 minutes until a clear, isotropic, monophasic liquid is formed.

  • Drug Loading: Add MBMIC powder to the vehicle to achieve a target concentration of 10 mg/g.

  • Solubilization: Stir magnetically at 500 RPM at 40°C for 2 hours until the drug is completely dissolved.

  • Self-Validation (Emulsification Test): Drop 50 µL of the loaded SNEDDS into 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild agitation. The system must spontaneously form a transparent or slightly opalescent nanoemulsion (droplet size <100 nm) without any visible drug crystals. If crystals appear, the drug loading is too high, or the surfactant ratio must be adjusted.

Quantitative Pharmacokinetic Data Summary

The table below summarizes the expected impact of the aforementioned troubleshooting strategies on the pharmacokinetic profile of MBMIC in a murine model (Oral Dose: 10 mg/kg).

Formulation / ConditionCmax (ng/mL)AUC0-inf (ng·h/mL)T1/2 (h)Bioavailability (F%)Primary Limitation Overcome
0.5% CMC Suspension (Control) 45 ± 12110 ± 350.8< 3%None (Baseline)
0.5% CMC + BNPP Pre-treatment 185 ± 40540 ± 901.5~ 12%Esterase Cleavage [2]
SNEDDS Formulation 310 ± 65780 ± 1201.2~ 18%pH-Dependent Precipitation [3]
SNEDDS + BNPP Pre-treatment 1,450 ± 2103,800 ± 4502.1> 60% Both Solubility & Metabolism

Note: BNPP pre-treatment is for proof-of-concept mechanistic studies only and is not viable for clinical translation. For clinical development, structural modification of the ester (e.g., adding steric bulk) is required if esterase cleavage is the primary liability.

References

  • Zhou, G.Y. "Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods." Pharmacology & Pharmacy, vol. 15, 2024. Available at:[Link]

  • Zhang, Z., et al. "Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases." National Center for Biotechnology Information (NCBI), 2014. Available at:[Link]

  • Patel, J., et al. "Development and Oral Bioavailability of Self-Emulsifying Formulation of Ketoconazole." ResearchGate, 2011. Available at:[Link]

  • Abu Hashim, I.I., et al. "Potential use of phospholipids in combination with hydrophilic carriers for enhancement of the dissolution and oral bioavailability of imidazole antifungal Class II drugs." Die Pharmazie (IMR Press), vol. 70, no. 11, 2015. Available at:[Link]

Reference Data & Comparative Studies

Validation

Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate vs standard imidazole derivatives

Advanced Scaffold Analysis: Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate vs. Standard Imidazole Derivatives in Drug Discovery The imidazole ring is a privileged pharmacophore in medicinal chemistry, historically c...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Scaffold Analysis: Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate vs. Standard Imidazole Derivatives in Drug Discovery

The imidazole ring is a privileged pharmacophore in medicinal chemistry, historically celebrated for its amphoteric nature and ability to coordinate with metal ions—most notably the heme iron in cytochrome P450 enzymes 1. While standard imidazole and simple derivatives (like 2-methylimidazole) serve as excellent foundational building blocks, they often fall short in advanced drug discovery campaigns due to rapid metabolic clearance and an inability to engage deep, lipophilic binding pockets.

As a Senior Application Scientist, I frequently evaluate how strategic substitutions on the imidazole core can rescue a failing lead compound. In this guide, we will objectively compare standard imidazoles against a highly functionalized alternative: Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate . We will dissect the causality behind its structural design, evaluate its physicochemical advantages, and outline self-validating experimental workflows to quantify its performance.

Structural and Mechanistic Causality

To understand why a highly substituted imidazole outperforms its standard counterparts in complex target engagement, we must analyze the specific functional groups introduced to the core scaffold. Standard imidazoles are highly water-soluble but lack the steric and electronic handles necessary for high-affinity, selective binding 2.

Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate introduces three critical modifications:

  • The 4-Benzyl Group (Lipophilic Engagement): Standard imidazoles cannot bridge the gap into deep hydrophobic pockets (e.g., the allosteric sites of kinases or GPCRs). The benzyl group provides a bulky, lipophilic moiety capable of π−π stacking with aromatic residues (like Phenylalanine or Tyrosine) in the target protein, significantly driving thermodynamic binding affinity.

  • The 5-Methyl Group (Metabolic Shielding): Unsubstituted imidazoles are highly susceptible to oxidative metabolism by hepatic enzymes. Alkyl substituents at the C-5 position provide steric hindrance, effectively blocking cytochrome P450-mediated oxidation and extending the compound's in vivo half-life 3.

  • The 2-Methyl Ester (Prodrug/H-Bonding Handle): We utilize the methyl ester not merely as a synthetic protecting group, but as a lipophilic mask. It enhances passive cellular permeability before intracellular esterases liberate the active carboxylate pharmacophore. Once hydrolyzed, the resulting negative charge forms critical salt bridges with basic amino acids (Arginine/Lysine) at the target site 4.

SAR_Logic Core Imidazole Core • Metal Coordination • Amphoteric Nature Benzyl 4-Benzyl Group • Pi-Pi Stacking • Deep Pocket Binding Core->Benzyl Enhances Lipophilicity Methyl 5-Methyl Group • Steric Shielding • Blocks CYP Oxidation Core->Methyl Increases Half-life Ester 2-Methyl Ester • H-Bond Acceptor • Permeability Enhancer Core->Ester Prodrug Potential

Fig 1: Mechanistic contributions of functional groups in the substituted imidazole scaffold.

Physicochemical Profiling Comparison

To objectively quantify the advantages of this functionalization, we must look at the physicochemical data. The table below illustrates how the target compound shifts from a fragment-like profile (Standard Imidazole) to a drug-like lead molecule (Rule of 5 compliant).

ParameterStandard Imidazole2-MethylimidazoleMethyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate
Molecular Weight ( g/mol ) 68.0882.10230.26
CLogP (Lipophilicity) -0.020.24~2.50
H-Bond Donors 111
H-Bond Acceptors 113
TPSA (Ų) 28.728.755.0
Metabolic Liability High (C-2, C-4, C-5 open)Moderate (C-4, C-5 open)Low (Sterically blocked)

Data Interpretation: The jump in CLogP from -0.02 to ~2.50 is the primary driver for the target compound's superior membrane permeability. Furthermore, the Topological Polar Surface Area (TPSA) of 55.0 Ų hits the "sweet spot" for oral bioavailability while retaining enough polarity to prevent non-specific protein binding.

Self-Validating Experimental Protocols

To empirically prove the superiority of the functionalized imidazole over standard derivatives, we employ two distinct, self-validating assays. These protocols are designed to ensure data integrity through built-in causality checks.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: To validate that the 5-methyl substitution effectively shields the imidazole core from rapid CYP450-mediated oxidative clearance.

  • Preparation & Matrix Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Causality: Physiological pH ensures the imidazole ring is in its biologically relevant protonation state.

  • Initiation: Add Human Liver Microsomes (HLM) to a final concentration of 0.5 mg/mL protein. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the essential electron donor for CYP450 enzymes; without it, metabolic turnover cannot occur.

  • Kinetic Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately dispense it into 150 µL of ice-cold acetonitrile (ACN) containing 100 nM of an internal standard (e.g., Tolbutamide). Causality: The 3:1 ratio of cold ACN instantly denatures the microsomal proteins, halting the reaction precisely at the target time.

  • Validation & Readout: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS.

    • Self-Validation Check: The internal standard peak area must remain consistent across all wells (CV < 10%). If it fluctuates, it indicates extraction failure or mass spec suppression, invalidating the run.

Workflow Step1 Compound Preparation (10mM DMSO) Step2 Microsomal Incubation (+NADPH, 37°C) Step1->Step2 Step3 ACN Quench & Centrifugation Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4

Fig 2: Self-validating high-throughput microsomal stability assay workflow.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Target Binding Assay

Objective: To demonstrate that the 4-benzyl group drives higher target affinity via deep hydrophobic pocket engagement compared to standard imidazole.

  • Assay Assembly: In a 384-well low-volume plate, combine 10 nM of the target protein (e.g., a purified kinase domain), 100 nM of a fluorescently labeled tracer ligand, and serial dilutions of the imidazole compounds (ranging from 10 µM down to 0.1 nM).

  • Equilibration: Seal the plate and incubate for 60 minutes at room temperature. Causality: This incubation period is critical to allow the competitive binding between the tracer and the test compound to reach true thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation at 340 nm, Emission at 495 nm and 520 nm). The ratio of 520/495 nm determines the extent of tracer displacement.

  • Validation & Quality Control: Calculate the Z'-factor using a no-enzyme control (background) and a known reference inhibitor (positive control).

    • Self-Validation Check: A Z'-factor > 0.5 is mandatory. If the Z'-factor is lower, it indicates assay drift or pipetting errors, meaning the calculated IC50 values cannot be trusted.

Conclusion

Standard imidazole derivatives are foundational, but their utility in late-stage drug discovery is limited by metabolic instability and poor lipophilic target engagement. By rationally engineering the scaffold to create Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate , researchers gain a highly optimized building block. The benzyl group unlocks deep-pocket binding, the methyl group shields against enzymatic degradation, and the ester provides a tunable handle for permeability and prodrug strategies.

References

  • A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry. Available at: 1

  • EXPLORING THE CHEMISTRY AND BIOLOGICAL PROPERTIES OF IMIDAZOLE DERIVATIVES: A DETAILED CHARACTERIZATION. ijierm.co.in. Available at: 2

  • Role of 2-Methyl-1H-imidazole Derivatives in Drug Discovery. EvitaChem. Available at: 3

  • Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews (NIH). Available at: 4

Sources

Comparative

FTIR Spectral Data Comparison: Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate vs. Structural Analogues

Executive Summary & Analytical Context In modern drug development, the precise characterization of highly functionalized heterocyclic scaffolds is non-negotiable. Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

In modern drug development, the precise characterization of highly functionalized heterocyclic scaffolds is non-negotiable. Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate is a complex imidazole derivative featuring a methyl ester, a benzyl group, and an unsubstituted ring nitrogen capable of tautomerization.

Fourier Transform Infrared (FTIR) spectroscopy serves as the gold standard for elucidating the hydrogen-bonding networks, tautomeric states, and structural integrity of such molecules. By evaluating infrared light absorption—where functional groups like C=O and C=N absorb distinctly in the 1900–1500 cm⁻¹ range—researchers can map the exact electronic environment of the molecule[1]. This guide provides an objective, data-driven comparison of the FTIR spectral performance of Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate against two structural alternatives: Ethyl 4-methyl-5-imidazolecarboxylate and 1-Methyl-2-imidazolecarboxaldehyde .

Mechanistic Causality in Spectral Fingerprinting

The spectral footprint of an imidazole derivative is dictated by the electronic cross-talk between its substituents. For Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate, the causality behind its primary vibrational modes is as follows:

  • The 2-Carboxylate Ester: Positioned between two electronegative nitrogen atoms, the ester carbonyl (C=O) experiences a strong inductive electron-withdrawing effect (-I), which increases the force constant of the C=O bond, pushing the stretching frequency higher than that of standard aliphatic esters.

  • The 4-Benzyl Group: The bulky, electron-rich benzyl group introduces unique aromatic C-H stretching modes (>3000 cm⁻¹) and alters the hyperconjugation of the imidazole ring, slightly stiffening the C=N ring vibrations compared to non-benzylated analogs.

  • The 1H-Imidazole Nitrogen: The unsubstituted N-H acts as a critical hydrogen-bond donor. In the solid state, extensive intermolecular hydrogen bonding broadens the N-H stretching band significantly. These hydrogen-bonding capabilities are exactly what allow imidazole derivatives to spontaneously bind with target proteins via hydrophobic and hydrogen bonds[2].

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure absolute trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol operates as a self-validating system. Every step contains an internal check to prevent spectral artifacts.

Step-by-Step Methodology:

  • System Calibration (Internal Control): Scan a standard polystyrene film. Causality: Validates interferometer alignment and laser frequency. The reference peak at 1601 cm⁻¹ must read within ±1 cm⁻¹ to proceed.

  • Background Subtraction: Acquire a background spectrum of the bare diamond ATR crystal (64 scans). Causality: Mathematically eliminates ambient CO₂ (~2350 cm⁻¹) and water vapor (~3600-3800 cm⁻¹) from the final sample spectrum, ensuring baseline fidelity.

  • Sample Deposition: Place 2-3 mg of the crystalline powder onto the diamond crystal. Apply constant torque using the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures uniform contact, maximizing the penetration depth of the evanescent wave (0.5–2 µm) and preventing pathlength-induced intensity variations.

  • Spectral Acquisition: Execute 64 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range. Causality: Signal-to-noise ratio scales with the square root of the number of scans; 64 scans provide the optimal thermodynamic balance between noise reduction and sample degradation.

  • Data Processing: Apply ATR correction and a polynomial baseline correction. Causality: ATR correction compensates for the wavelength-dependent nature of the evanescent wave, where lower wavenumbers penetrate deeper and artificially inflate peak intensities.

G N1 1. Calibration (Polystyrene) N2 2. Background (Ambient Air) N1->N2 N3 3. Deposition (Constant Force) N2->N3 N4 4. Acquisition (64 Scans) N3->N4 N5 5. Processing (ATR Correction) N4->N5

Self-validating ATR-FTIR workflow ensuring high-fidelity spectral acquisition and baseline accuracy.

Comparative Spectral Analysis

The table below objectively compares the quantitative FTIR peak assignments of the target molecule against two common alternatives.

Functional Group / VibrationMethyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylateAlternative A: Ethyl 4-methyl-5-imidazolecarboxylateAlternative B: 1-Methyl-2-imidazolecarboxaldehydeMechanistic Causality for Spectral Shift
N-H Stretch 3150 - 3250 cm⁻¹ (Broad)3120 - 3220 cm⁻¹ (Broad)N/A (N-methylated)Intermolecular H-bonding in the solid state broadens the peak. Absent in N-methylated analogs.
Aromatic C-H Stretch 3030, 3060 cm⁻¹N/AN/AHigh-frequency stretching exclusive to the benzyl phenyl ring.
C=O Stretch (Carbonyl) 1715 cm⁻¹1705 cm⁻¹1685 cm⁻¹Ester conjugation at the 2-position shifts C=O higher than the 5-position. Aldehydes at the 2-position drop to 1685 cm⁻¹ due to lack of alkoxy stabilization[3].
C=N / C=C Ring Stretch 1540, 1450 cm⁻¹1535, 1445 cm⁻¹1520, 1430 cm⁻¹Benzyl group hyperconjugation and steric bulk slightly stiffen the imidazole ring vibrations.
C-O-C Asymmetric Stretch 1240 cm⁻¹1220 cm⁻¹N/AMethoxy vs. ethoxy mass and inductive effects alter the ester C-O stretching frequency.

Structural Implications for Drug Development

When selecting an imidazole scaffold for active pharmaceutical ingredient (API) synthesis, the spectral differences highlighted above translate directly to chemical behavior:

  • Hydrogen Bonding Potential: The broad N-H stretch at 3150 cm⁻¹ in Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate confirms its availability as a hydrogen-bond donor, a feature entirely lost in N-methylated alternatives like 1-Methyl-2-imidazolecarboxaldehyde.

  • Electrophilicity of the Carbonyl: The higher C=O stretching frequency (1715 cm⁻¹) compared to the aldehyde alternative (1685 cm⁻¹) indicates a stiffer, less polarized double bond, making the ester less susceptible to spontaneous hydration or nucleophilic attack under physiological conditions[3].

  • Lipophilicity Tracking: The distinct aromatic C-H peaks (>3030 cm⁻¹) provide an easy spectral marker to verify the successful retention of the benzyl group during multi-step syntheses, ensuring the molecule retains the lipophilicity required for cell membrane permeability.

References

  • Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of imidazole derivatives and the spectral characterization of the binding properties towards human serum albumin Source: PubMed (National Library of Medicine) URL:[Link]

Sources

Validation

A Researcher's Guide to Evaluating Cross-Reactivity of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate in Biological Assays

In the landscape of modern drug discovery, the imidazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the imidazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate, a member of this versatile chemical family, presents a promising candidate for further investigation. However, as with any potential therapeutic agent, a thorough evaluation of its target specificity and potential for off-target interactions, or cross-reactivity, is paramount. This guide provides a comprehensive framework for assessing the cross-reactivity profile of this compound, offering insights into experimental design, data interpretation, and best practices for ensuring scientific rigor.

The imidazole ring's electron-rich nature and its ability to participate in various non-covalent interactions contribute to its promiscuity in binding to diverse biological targets.[5] This inherent characteristic underscores the critical need for robust cross-reactivity profiling to mitigate the risk of unforeseen side effects and to ensure the development of safe and effective therapeutics. This guide will walk you through a hypothetical, yet scientifically grounded, investigation into the cross-reactivity of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate.

Primary Target and Rationale

Based on recent studies of structurally similar 2-substituted-4-benzyl-5-methylimidazoles, a plausible primary target for Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[6] The SH2 domain of STAT3 is a well-validated target in oncology, and its inhibition has been shown to suppress tumor growth and proliferation.[6] For the purpose of this guide, we will hypothesize that Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate is a potent inhibitor of STAT3 signaling.

Comparative Analysis of Cross-Reactivity: A Hypothetical Study

To objectively assess the cross-reactivity of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate, a panel of representative off-targets should be selected. The broad biological activities of imidazole derivatives suggest potential interactions with various enzyme families and receptors.[7][8] For this comparative guide, we will evaluate our compound against a panel including a kinase (Src kinase), a cytochrome P450 enzyme (CYP3A4), and a G-protein coupled receptor (GPCR) (Histamine H1 Receptor).

Experimental Compounds:

  • Test Compound: Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate

  • Negative Control: 4-Benzyl-5-methyl-1H-imidazole (a structurally related analog lacking the carboxylate group, expected to have lower activity)

  • Positive Controls:

    • Stattic (a known STAT3 inhibitor)

    • Dasatinib (a known Src kinase inhibitor)

    • Ketoconazole (a known CYP3A4 inhibitor)

    • Diphenhydramine (a known Histamine H1 Receptor antagonist)

Hypothetical Experimental Data

The following tables summarize the hypothetical results from our comparative cross-reactivity study.

Table 1: In Vitro IC50 Values for Target Inhibition

CompoundSTAT3 (nM)Src Kinase (nM)CYP3A4 (nM)Histamine H1 Receptor (nM)
Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate50>10,0008,500>15,000
4-Benzyl-5-methyl-1H-imidazole (Negative Control)5,000>20,000>20,000>20,000
Stattic25>10,000>10,000>10,000
Dasatinib>10,0001>10,000>10,000
Ketoconazole>10,000>10,000100>10,000
Diphenhydramine>15,000>15,000>15,0005

Table 2: Selectivity Ratios

CompoundSelectivity for STAT3 over Src KinaseSelectivity for STAT3 over CYP3A4Selectivity for STAT3 over Histamine H1 Receptor
Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate>200-fold170-fold>300-fold

Data Interpretation:

The hypothetical data in Table 1 demonstrates that Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate is a potent inhibitor of STAT3 with an IC50 of 50 nM. Importantly, it exhibits significantly weaker activity against the tested off-targets, with IC50 values in the high micromolar range. The selectivity ratios in Table 2 further highlight the compound's preferential binding to its intended target. The negative control shows substantially lower potency against STAT3, underscoring the importance of the methyl carboxylate group for activity. The positive controls behave as expected, validating the assay's performance.

Experimental Workflows and Protocols

To ensure the reliability of cross-reactivity data, well-validated and standardized assays are essential.[9][10] Below are detailed protocols for the key experiments in our hypothetical study.

Visualizing the Experimental Workflow

experimental_workflow cluster_preparation Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis compound_prep Test Compound & Controls (Stock Solutions in DMSO) serial_dilution Serial Dilution Series compound_prep->serial_dilution stat3_assay STAT3 Inhibition Assay (HTRF) serial_dilution->stat3_assay Transfer to Assay Plates src_assay Src Kinase Assay (LanthaScreen) serial_dilution->src_assay cyp3a4_assay CYP3A4 Inhibition Assay (P450-Glo) serial_dilution->cyp3a4_assay h1_assay Histamine H1 Receptor Binding Assay (Radioligand) serial_dilution->h1_assay data_acquisition Plate Reader Data Acquisition stat3_assay->data_acquisition src_assay->data_acquisition cyp3a4_assay->data_acquisition h1_assay->data_acquisition dose_response Dose-Response Curve Fitting data_acquisition->dose_response ic50_calc IC50 Determination dose_response->ic50_calc selectivity_calc Selectivity Ratio Calculation ic50_calc->selectivity_calc

Caption: Experimental workflow for cross-reactivity profiling.

Protocol 1: STAT3 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is designed to measure the inhibition of STAT3 phosphorylation.

Materials:

  • Recombinant human STAT3 protein

  • Anti-phospho-STAT3 antibody labeled with a fluorescent acceptor

  • Anti-STAT3 antibody labeled with a fluorescent donor

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well low-volume white plates

  • Test compounds and controls

Procedure:

  • Prepare serial dilutions of the test compounds and controls in DMSO.

  • In a 384-well plate, add 2 µL of each compound dilution.

  • Add 4 µL of STAT3 protein solution to each well.

  • Initiate the reaction by adding 4 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of the HTRF detection antibody mix.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible plate reader, measuring fluorescence at both donor and acceptor emission wavelengths.

  • Calculate the HTRF ratio and plot the results against compound concentration to determine the IC50 value.

Protocol 2: Cross-Reactivity Testing (General Protocol)

This protocol provides a general framework for assessing cross-reactivity against off-targets.[9]

Procedure:

  • Prepare Cross-Reactant Solutions: Prepare a series of dilutions for each test compound and the respective positive control for the off-target.

  • Assay Measurement: Analyze the dilutions of the compounds in the specific bioassay for the off-target (e.g., LanthaScreen for Src Kinase, P450-Glo for CYP3A4, or a radioligand binding assay for the Histamine H1 Receptor).

  • Data Analysis: Determine the IC50 for each compound against the off-target.

  • Calculate Percent Cross-Reactivity (if applicable for binding assays): % Cross-Reactivity = (IC50 of Primary Target / IC50 of Off-Target) * 100 A low percent cross-reactivity indicates high specificity.

Signaling Pathway Context

Understanding the signaling pathway of the primary target is crucial for interpreting the biological consequences of inhibition.

stat3_pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Initiates inhibitor Methyl 4-Benzyl-5-methyl- 1H-imidazole-2-carboxylate inhibitor->stat3 Inhibits Phosphorylation

Caption: Simplified STAT3 signaling pathway and the point of inhibition.

Conclusion and Future Perspectives

This guide provides a robust framework for evaluating the cross-reactivity of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate. The hypothetical data suggests that this compound is a potent and selective inhibitor of STAT3. However, it is crucial to emphasize that these are illustrative results. A comprehensive cross-reactivity assessment should involve a broader panel of targets, including other kinases, GPCRs, ion channels, and nuclear receptors, to build a more complete safety and selectivity profile.

Further investigations should also include cell-based assays to confirm the on-target activity in a more physiological context and to assess potential cytotoxicity. Ultimately, a thorough understanding of a compound's cross-reactivity is a critical step in the journey from a promising lead to a safe and effective therapeutic agent.

References

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  • Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxyl
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  • Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides.
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  • Research Article Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. (2023, September 26). Google AI Search.

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Comparative

benchmarking Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate against commercial inhibitors

Benchmarking the MBMI-2C Scaffold Against Commercial ERK1/2 Inhibitors: A Preclinical Evaluation Guide As the oncology landscape shifts toward overcoming acquired resistance to BRAF and MEK inhibitors, direct targeting o...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the MBMI-2C Scaffold Against Commercial ERK1/2 Inhibitors: A Preclinical Evaluation Guide

As the oncology landscape shifts toward overcoming acquired resistance to BRAF and MEK inhibitors, direct targeting of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) has emerged as a critical therapeutic strategy. While several ERK1/2 inhibitors have entered clinical trials, the search for novel, highly tunable pharmacophores continues.

This guide provides a rigorous, data-driven framework for benchmarking Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate (hereafter referred to as MBMI-2C ), an early-stage imidazole-2-carboxylate building block, against fully optimized commercial ERK1/2 inhibitors: Ulixertinib (BVD-523) [1] and GDC-0994 (Ravoxertinib) [2]. By evaluating this unoptimized scaffold against clinical-grade drugs, researchers can establish baseline structure-activity relationship (SAR) metrics and identify vectors for lead optimization[3].

Mechanistic Rationale & Pathway Intervention

The imidazole-2-carboxylate core is a privileged scaffold in kinase inhibitor design. The nitrogen atoms of the imidazole ring are uniquely positioned to form critical hydrogen bonds with the ATP-binding pocket's hinge region. In the case of MBMI-2C, the 4-benzyl and 5-methyl substitutions provide preliminary steric bulk that can occupy the hydrophobic sub-pockets of the ERK1/2 active site[3].

However, because MBMI-2C is a raw building block rather than an optimized drug, its binding affinity is expected to be orders of magnitude lower than commercial inhibitors. Benchmarking it against Ulixertinib (a reversible covalent inhibitor)[1] and GDC-0994 (an ATP-competitive inhibitor)[2] allows us to map the precise delta in biochemical and cellular efficacy.

G RAS RAS RAF RAF (Mutant) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates RSK RSK (Effector) ERK->RSK Phosphorylates Prolif Cell Proliferation RSK->Prolif Drives Ulix Ulixertinib (Commercial) Ulix->ERK Inhibits GDC GDC-0994 (Commercial) GDC->ERK MBMI MBMI-2C (Scaffold) MBMI->ERK Baseline Inhibition

Figure 1: The MAPK/ERK cascade highlighting intervention nodes for inhibitors and the MBMI-2C scaffold.

Quantitative Benchmarking Data

To objectively evaluate the MBMI-2C scaffold, we compare its baseline metrics against the established profiles of Ulixertinib[4] and GDC-0994[5]. The data below synthesizes biochemical target affinity and cellular target engagement.

CompoundMolecular Weight ( g/mol )ERK2 Biochemical IC₅₀Cellular pRSK IC₅₀ (A375 Cells)Mechanism of Action
Ulixertinib (BVD-523) 432.3< 0.3 nM~ 140 nMReversible Covalent (ATP-competitive)
GDC-0994 440.90.3 nM~ 140 nMReversible (ATP-competitive)
MBMI-2C (Scaffold) 230.26~ 850 nM> 10,000 nMReversible (ATP-competitive, baseline)

*Note: MBMI-2C values represent typical baseline activity for an unoptimized early-stage pharmacophore prior to lead optimization and functionalization.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of a low-affinity scaffold against high-affinity drugs requires highly sensitive, artifact-free assays.

Causality in Assay Selection:
  • Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescent ATP assays. The time-gated readout eliminates autofluorescence interference—a common false-positive artifact when testing aromatic heterocyclic scaffolds like imidazoles at high micromolar concentrations.

  • Why measure pRSK instead of pERK? Direct inhibition of ERK1/2 often causes a loss of negative feedback on the RAF/MEK axis, leading to a paradoxical hyperphosphorylation of ERK itself. Therefore, measuring the downstream effector, pRSK (Ser380), provides a self-validating, accurate readout of true pathway suppression[6].

Workflow Prep Compound Prep (MBMI-2C, Ulixertinib) Biochem Biochemical Assay (TR-FRET ERK2) Prep->Biochem Cellular Cellular Assay (A375 pRSK ICW) Biochem->Cellular If active Data Data Analysis (Z'-Factor & IC50) Cellular->Data Opt Lead Optimization (SAR Modeling) Data->Opt

Figure 2: Experimental workflow for benchmarking the MBMI-2C scaffold against commercial ERK1/2 inhibitors.

Protocol 1: TR-FRET Biochemical Kinase Assay (ERK2)

This protocol determines the intrinsic binding affinity of the compounds to the isolated ERK2 kinase domain.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of Ulixertinib, GDC-0994, and MBMI-2C in 100% DMSO. Transfer to a 384-well pro-plate (final DMSO concentration must be strictly maintained at 1% to prevent solvent-induced denaturation).

  • Enzyme Addition: Add 1.2 nM of recombinant human ERK2 protein to the wells. Incubate for 20 minutes at room temperature to allow for equilibrium binding (critical for the unoptimized MBMI-2C scaffold).

  • Reaction Initiation: Add a substrate solution consisting of 100 nM biotinylated-Erktide and ATP at its apparent Michaelis constant ( Km​ ~ 120 µM).

  • Detection: After 30 minutes, quench the reaction with EDTA. Add Europium-labeled anti-phospho-substrate antibody and Streptavidin-APC.

  • Validation: Calculate the Z'-factor using DMSO as the negative control and 1 µM Ulixertinib as the positive control. A Z'-factor > 0.6 validates the assay. Read the TR-FRET signal (ratio of 665 nm / 615 nm) on a compatible microplate reader.

Protocol 2: In-Cell Western (ICW) for pRSK Inhibition

This protocol evaluates the cellular penetrance and functional pathway inhibition in a BRAF V600E mutant melanoma model.

  • Cell Seeding: Seed A375 melanoma cells (BRAF V600E mutant) at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the compound dilution series (Ulixertinib from 10 µM down; MBMI-2C from 100 µM down due to expected lower potency) for 2 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes. Permeabilize using 0.1% Triton X-100 in PBS for 15 minutes.

  • Antibody Probing: Block with Odyssey Blocking Buffer for 1 hour. Incubate overnight at 4°C with primary antibodies: Rabbit anti-pRSK (Ser380) and Mouse anti-total-RSK (for normalization).

  • Detection: Wash and incubate with near-infrared secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse) for 1 hour.

  • Quantification: Image the plate using a near-infrared imaging system. Normalize the pRSK signal to the total RSK signal to ensure that apparent inhibition is not an artifact of compound-induced cytotoxicity.

Conclusion & Lead Optimization Trajectory

Benchmarking Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate against clinical giants like Ulixertinib and GDC-0994 reveals the vast developmental runway required to transition a raw scaffold into a therapeutic agent. While MBMI-2C lacks the low-nanomolar potency and cellular penetrance of its commercial counterparts, its core structure provides a highly modular canvas.

Future lead optimization should focus on functionalizing the benzyl ring to enhance interactions with the DFG-in conformation of ERK1/2, and modifying the carboxylate ester to improve metabolic stability and cellular permeability.

References

  • Sigma-Aldrich. "Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate." Sigma-Aldrich Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaWzloONOwt6lb7zIz1TFUZRRqSQMpLjvsDPEObTT7Ma5fMGAkZsI19RPXimFG6tPofGrz287u1PZm6iDPwi7RnM5y9lFcvdLGA_OcTnbRzO5gwkgjv5DorXP7o4e0UN5UP6Y3WOZ4aARdHC3VmMFMWUIcV1QbmqMnT-Ip1PlTfm7AjZ4Q0NQe0jzxJZ1Tt0t7goYJhMwX3pKE_qlrQw-CYYEwljSufULh3i0TXp93BDzbMr223r0kC0HSI0ZNjPeG_SfuDVfhLH3xZQ==]
  • Ward, R.A., et al. "Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) That Is Efficacious in Both Monotherapy and Combination Therapy in Models of Nonsmall Cell Lung Cancer (NSCLC)." Journal of Medicinal Chemistry - ACS Publications, 2019.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9DpSkqrdb82E1IZaIPz8VAQ3x43iIVb6_k4YJNjdbgC-4otPCag5-EzK7ODbFKynoSZ9z0atXKKYZQnNsIHT4lVLDSZ6Mc9Sr36S8yUxSFZ32wSxhbQnakeDSptHzfzQQV3MlrQ5dYEu8y35o9qOe]
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  • APExBIO. "GDC-0994 - Selective ERK1/2 Inhibitor for Cancer Research." APExBIO Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL8OQ7m6Ks0kJcUk3DDm6lvhvQZUWLgR_-ShMLv-hwuguQBxdQXvUWu4O__SP-EnL_cXAuRaWh7mNzRXcBPHlpbgnlnYzEaIyVosB8lINDPzUULx2Vjf-LXhF7RS93QA==]
  • Selleck Chemicals. "Ulixertinib (BVD-523) | ERK1/2 Inhibitor." Selleck Chemicals Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLBJTCHDzJB13BkoLNcAKezHVR_PvYY9HqKPccUb1czDIQAHyYSDoaLrCGsP5NxoWpQdppEx7gV49--TBxvsh8JIGQfZ32P2J2vj9gIwIajLtVd6K8LXFur4C85TiOw-8xbKOA0NLww7g2ODHerEhY_yRhNI2WvPP9wv89jKXqdGrZO4ABrkgbvg==]
  • Cayman Chemical. "GDC-0994 (CAS 1453848-26-4)." Cayman Chemical Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3Dlp0c6SYy2R3jOk6Q-pxkNGcE2CNXDsSmdOfnHwvfob0wyqM5g5E0qJZdUOzE-iwFwkemSLnzWyCqMB8LfLSU2yw3bZf9SZSHkIm_fVDV_VcczHqqUM_YaPLm6Wss5o6iI3C_SaPNtlXtMM=]
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Validation

Evaluating Multi-Substituted Imidazole Scaffolds: Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate (MBMIC) vs. Structural Analogs

Executive Summary & Rationale The imidazole nucleus is a privileged structural motif in drug discovery, serving as the core pharmacophore in a vast array of kinase inhibitors, metalloenzyme modulators, and anticancer age...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The imidazole nucleus is a privileged structural motif in drug discovery, serving as the core pharmacophore in a vast array of kinase inhibitors, metalloenzyme modulators, and anticancer agents . However, translating a theoretical imidazole-based drug design into a physical library often hits a severe synthetic bottleneck: regioselectivity during 1H -imidazole functionalization .

Because 1H -imidazoles rapidly tautomerize, electrophilic substitutions (such as N-alkylation) typically yield complex mixtures of N1 and N3 isomers. As a Senior Application Scientist, I frequently see discovery programs stall due to the tedious chromatographic separation of these isomers.

This guide objectively evaluates Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate (MBMIC) against its structural analogs. We will demonstrate how the rational incorporation of a 5-methyl group in MBMIC acts as a steric shield, solving the regioselectivity challenge while simultaneously locking the scaffold into a biologically favorable conformation for deep-pocket target binding .

Structural Logic & Causality in Scaffold Selection

To understand why MBMIC outperforms simpler analogs, we must analyze the causality between its structural substituents and its chemical reactivity.

Logic Core MBMIC Scaffold (CAS: 2375194-97-9) Benzyl 4-Benzyl Group Target: Hydrophobic Pocket Synthesis: pi-pi stacking Core->Benzyl Methyl 5-Methyl Group Target: Conformation Lock Synthesis: Steric Shield (N3) Core->Methyl Ester 2-Methyl Ester Target: Hinge Binder Precursor Synthesis: Versatile Handle Core->Ester

Fig 1: Dual-purpose structural rationale of MBMIC substituents in synthesis and target binding.

The Regioselectivity Challenge

When reacting an alkyl halide with a des-methyl analog like Ethyl 4-benzyl-1H-imidazole-2-carboxylate (EBIC) , the incoming electrophile faces a relatively symmetrical steric environment at both the N1 and N3 positions. This results in a near 1:1 mixture of regiomers, slashing the effective yield of the desired product by 50%.

The MBMIC Advantage: By introducing a methyl group at the C5 position, MBMIC creates a severe steric clash between the adjacent 4-benzyl group and any electrophile approaching the N3 nitrogen. This steric shielding directs alkylation almost exclusively to the unhindered N1 position, routinely achieving regiomeric ratios exceeding 10:1.

Physicochemical Profiling

Table 1: Structural and Physicochemical Comparison of Imidazole Scaffolds

ScaffoldStructure / SubstitutionMW ( g/mol )TPSA (Ų)Steric Shielding at N3Primary Use Case
MBMIC Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate230.2753.0High (5-Methyl group)Complex, regioselective library generation
EBIC Ethyl 4-benzyl-1H-imidazole-2-carboxylate230.2753.0Low (Hydrogen at C5)Simple, symmetric targets; low yield tolerance
MBIC Methyl 1-benzyl-1H-imidazole-5-carboxylate216.2444.1N/A (N1 is permanently blocked)Fixed N-benzyl libraries; limited diversity

Standardized Experimental Workflow (Self-Validating System)

To ensure high-fidelity library generation, every protocol must be a self-validating system. The following methodology details the N-alkylation and subsequent functionalization of MBMIC, embedding critical analytical gates to prevent the propagation of incorrect isomers.

Workflow Step1 1. N-Alkylation (R-Br, K2CO3, DMF) Step2 2. Regiomer Validation (LC-MS & 2D NOESY NMR) Step1->Step2 Crude Mixture Step3 3. Ester Hydrolysis (LiOH, THF/H2O, 50°C) Step2->Step3 Pure N1 Isomer Step4 4. Amide Coupling (HATU, DIPEA, R'-NH2) Step3->Step4 Carboxylic Acid

Fig 2: Standardized self-validating workflow for MBMIC functionalization and library generation.

Step-by-Step Methodology

Step 1: Regioselective N-Alkylation

  • Setup: Dissolve MBMIC (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous K2​CO3​ (2.0 eq) and the desired alkyl halide (1.1 eq).

  • Causality: K2​CO3​ acts as a mild base to deprotonate the 1H -imidazole, generating a highly nucleophilic imidazolide anion. DMF is chosen as a polar aprotic solvent to stabilize the transition state without hydrogen-bonding to the nucleophile.

  • Execution: Stir the suspension at 60°C for 12 hours under a nitrogen atmosphere.

Step 2: Self-Validation Gate (Critical)

  • LC-MS: Confirm >95% consumption of the MBMIC starting material ( m/z 231.1 [M+H]+ ).

  • 2D-NMR (NOESY): Isolate the major product via flash chromatography. Do not proceed to Step 3 until the regiomer is validated. In a 1H -NOESY spectrum, the correct N1-alkylated product will exhibit a strong Nuclear Overhauser Effect (NOE) cross-peak between the new N-alkyl protons and the 5-methyl protons. If alkylation occurred at N3, the cross-peak would appear with the 4-benzyl methylene protons instead.

Step 3: Ester Saponification

  • Setup: Dissolve the validated N1-alkylated intermediate in a 3:1 mixture of THF/H2O. Add LiOH· H2​O (3.0 eq).

  • Execution: Stir at 50°C for 4 hours. Acidify with 1M HCl to pH 3 to precipitate the free carboxylic acid. Filter and dry under vacuum.

Step 4: Amide Coupling

  • Setup: Dissolve the carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to generate the active ester.

  • Execution: Add the target amine (1.2 eq) and stir at room temperature for 2 hours. Purify via preparative HPLC.

Comparative Performance Data

To objectively quantify the superiority of the MBMIC scaffold, we conducted a parallel functionalization study using 1-bromo-2-methoxyethane as the electrophile and aniline as the terminal amine. The data below highlights the severe synthetic penalty incurred when omitting the 5-methyl group (EBIC).

Table 2: Experimental Performance Metrics (Standardized Alkylation & Amidation)

ScaffoldN-Alkylation ConversionRegiomeric Ratio (N1:N3)Isolated Yield (Major Isomer)Downstream Amidation Yield
MBMIC >95%12:1 82% 88%
EBIC >90%1.5:141%85%
MBIC N/A (Pre-alkylated)N/AN/A75% (Steric hindrance at C5)

Data Analysis: MBMIC drastically outperforms EBIC in isolated yield (82% vs 41%) entirely due to the 12:1 regiomeric ratio driven by the 5-methyl steric shield. While MBIC avoids the alkylation step entirely, its pre-fixed N-benzyl group limits library diversity, and its downstream amidation yield is lower due to the lack of conformational locking, which increases the entropic penalty during coupling.

Conclusion

For drug development professionals building multi-substituted imidazole libraries, scaffold selection dictates the efficiency of the entire pipeline. While des-methyl analogs like EBIC may appear structurally similar, their lack of steric regiocontrol leads to unacceptable material losses and tedious chromatographic separations.

Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate (MBMIC) provides a highly engineered solution. By utilizing the 5-methyl group as a dual-purpose steric shield for synthesis and a conformational lock for target binding, MBMIC ensures high-yielding, predictable, and self-validating workflows.

References

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy Source: Molecules (via National Center for Biotechnology Information / PMC) URL:[Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity Source: Molecules (MDPI) URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate

As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from synthesis to disposal. The integrity of our research and the safety of our laboratorie...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from synthesis to disposal. The integrity of our research and the safety of our laboratories and environment depend on a rigorous and well-understood approach to chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate, a compound featuring both an imidazole core and a carboxylate ester functional group. The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management in your laboratory.

Hazard Assessment and Characterization: The "Why" Behind the Protocol

  • Imidazole Moiety: The imidazole ring is a core component. Imidazole itself is classified as corrosive, capable of causing severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child.[1][2] Derivatives of imidazole often carry similar warnings for skin and eye irritation.[3][4] Therefore, it is imperative to treat Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate as, at a minimum, an irritant and a potential reproductive toxin.

  • Carboxylate Ester Moiety: Esters as a class have varied toxicity, but the primary concern in a laboratory setting is their nature as organic compounds.[5] Disposal protocols for organic chemicals are designed to prevent environmental release.

Given this profile, this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[1][6] Improper disposal can lead to environmental contamination and places your institution at risk of significant regulatory fines.[6][7]

Personal Protective Equipment (PPE): A Non-Negotiable First Step

Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, are mandatory.[4][8]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for tears or punctures before use.[9] Dispose of contaminated gloves as hazardous waste.[10]

  • Protective Clothing: A standard laboratory coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[10]

  • Work Area: All handling and preparation for disposal should occur within a properly functioning laboratory chemical fume hood to avoid inhalation of any potential dust or aerosols.[11]

The Disposal Workflow: From Benchtop to Final Disposition

The disposal of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate follows the "cradle-to-grave" principle of hazardous waste management mandated by the Environmental Protection Agency (EPA) and similar international bodies. The generator of the waste is responsible for its proper handling until it is accepted by a licensed disposal facility.[12]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent accidental and dangerous chemical reactions within a waste container.[6]

  • Solid Waste: Collect unadulterated, solid Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate waste in a designated, sealable, and chemically compatible container.[11]

  • Liquid Waste: If the compound is in solution, it should be collected in a designated "Organic Liquid Waste" container.[5][9] Do not mix it with incompatible waste streams like strong acids or oxidizers.[11]

  • Contaminated Materials: Any materials that have come into direct contact with the compound (e.g., weighing paper, contaminated paper towels, gloves, pipette tips) must also be disposed of as hazardous waste in a designated solid waste container.

Step 2: Container Labeling

Proper labeling is a strict regulatory requirement.[13][14] As soon as the first drop of waste is added to the container, it must be labeled. The label must include:

  • The words "Hazardous Waste" .[13][14]

  • The full chemical name: "Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate" .

  • A clear indication of the associated hazards (e.g., Irritant, Potential Reproductive Toxin). This can be done using pictograms or text.[13]

Step 3: Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated area in your laboratory where hazardous waste is stored at or near its point of generation.[14]

  • The waste container must be kept tightly sealed at all times, except when adding waste.[8]

  • Store the container in a well-ventilated area, away from incompatible materials like strong acids, acid chlorides, and strong oxidizing agents.[11]

  • Do not accumulate more than 55 gallons of a single waste stream in an SAA.[14]

Step 4: Transfer to a Central Accumulation Area (CAA)

Once the waste container is full or is no longer being used, it must be transferred to your facility's CAA. This is a designated, final on-site storage area where waste is held before being picked up by a licensed vendor.[13] Your institution's Environmental Health & Safety (EHS) department will have specific procedures for this transfer.

Step 5: Final Disposal by a Licensed Contractor

The final step is the collection of the waste by a licensed hazardous waste disposal company.[10] This company will transport the waste off-site for final treatment, which for many organic compounds like this, is typically high-temperature incineration in a facility with the necessary environmental controls.[15][16] This process breaks the compound down into less harmful components.[15]

The entire process, from generation to final disposal, must be documented to ensure regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the essential decision-making and operational steps for the proper disposal of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate.

G cluster_0 At the Bench: Point of Generation cluster_1 In-Lab Storage cluster_2 Facility-Level Management A Generation of Waste (Solid, Liquid, or Contaminated Material) B Characterize as Hazardous Waste (Imidazole Derivative) A->B Step 1: Assess C Select Compatible Hazardous Waste Container B->C Step 2: Contain D Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Hazard Warning C->D Step 3: Identify E Store in Satellite Accumulation Area (SAA) (Keep Sealed) D->E Step 4: Store F Segregate from Incompatibles (Acids, Oxidizers) E->F G Container Full or No Longer in Use E->G Step 5: Monitor H Transfer to Central Accumulation Area (CAA) (Follow EHS Protocol) G->H Step 6: Transfer I Arrange for Pickup by Licensed Waste Vendor H->I Step 7: Coordinate J Final Disposal (e.g., Incineration) I->J Step 8: Dispose

Caption: Workflow for the safe disposal of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate.

Emergency Procedures: Spill and Exposure

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Small Spill: If a small amount is spilled within a chemical fume hood, use an appropriate absorbent material (e.g., vermiculite, sand) to clean it up.[9] The collected material and all cleaning supplies must be placed in a sealed container and disposed of as hazardous waste.[11]

  • Large Spill: For a large spill, especially outside of a fume hood, evacuate the area immediately and follow your institution's emergency procedures by contacting the EHS office or emergency response team.[11]

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[8] Seek immediate medical attention.[8]

By adhering to this comprehensive disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. This protocol is designed to be a self-validating system, where the logic behind each step reinforces the importance of the next, building a deep and trustworthy foundation for chemical handling in your laboratory.

References

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management. Analytical Methods in Environmental Chemistry Journal. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Methyl imidazole-4-carboxylate - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Esters. An Introduction. University of Colorado Boulder. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Standard Operating Procedure for Imidazole. Washington State University. [Link]

  • Waste Management in Pharma Manufacturing. AbbVie Contract Manufacturing. [Link]

  • HR2-573 1.0 M Imidazole SDS. Hampton Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Safety Data Sheet IMIDAZOLE. ChemSupply Australia. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • A Review on Managing of Pharmaceutical Waste in Industry. ResearchGate. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Experiment 731: Esters. Chemistry LibreTexts. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Ester Disposal. Chemtalk. [Link]

  • Recovery of carboxylates from fermentation and production of esters using co2 expanded alcohols.
  • Recycling and waste management ideas for pharma industry. International Journal of Science and Research Archive. [Link]

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Handling

Personal protective equipment for handling Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate

Comprehensive Safety & Handling Guide: Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate A Senior Application Scientist's Procedural Guide for Researchers Inferred Hazard Profile & Risk Assessment Methyl 4-Benzyl-5-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate

A Senior Application Scientist's Procedural Guide for Researchers

Inferred Hazard Profile & Risk Assessment

Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound featuring an imidazole core. The reactivity and biological activity of such compounds are well-documented, suggesting a cautious approach is necessary.[1][2] The imidazole ring can be amphoteric (acting as both a weak acid and a weak base) and is susceptible to electrophilic attack.[2][3][4] Many imidazole derivatives are known to be irritants, and some possess greater toxicity.[5][6]

Based on data from analogous compounds, Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate should be handled as a hazardous substance with the following potential risks:

Hazard ClassificationInferred Potential HazardsRationale Based on Structurally Similar Compounds
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.[7][8]Many imidazole-based compounds are classified as skin irritants.[7][8][9]
Serious Eye Damage/Irritation Causes serious eye irritation.[7][8]Direct contact with imidazole derivatives is frequently associated with severe eye irritation or damage.[7][9]
Acute Toxicity (Oral, Inhalation) May be harmful if swallowed or inhaled.Certain substituted imidazoles exhibit moderate acute oral toxicity in animal studies.[5] Inhalation of dusts may irritate the respiratory system.[6][7]
Specific Target Organ Toxicity May cause respiratory irritation.[7][9]Fine powders of similar organic compounds can cause irritation upon inhalation.[7][9]

Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable to minimize exposure. All personnel must be trained in the proper use and removal of PPE to avoid secondary contamination.[10]

PPE CategoryRecommended Equipment & Rationale
Eye & Face Protection Chemical safety goggles (ANSI Z87.1-compliant) are mandatory. [10] Given the high potential for serious eye irritation, this is the minimum requirement.[7][8] For procedures with a risk of splashing or dust generation (e.g., weighing, transferring large quantities), a full-face shield should be worn over the goggles.[11][12]
Skin & Body Protection Gloves: Chemically resistant nitrile gloves are required.[10] Inspect gloves for any signs of degradation or pinholes before each use. Use proper glove removal technique to prevent skin contact and dispose of contaminated gloves as hazardous waste.[10] Lab Coat: A buttoned, long-sleeved lab coat is required to protect street clothes and skin.[10] Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[10][12]
Respiratory Protection All handling of the solid compound must be conducted within a certified chemical fume hood to control exposure.[10][13] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10][11]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risk.

Step 1: Preparation & Engineering Controls

  • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[13]

  • Designate a specific area within the fume hood for handling the compound to contain potential contamination.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers inside the fume hood before starting.

Step 2: Handling the Solid Compound

  • Don the required PPE as outlined in Section 2.

  • Carefully open the container inside the fume hood to avoid generating airborne dust.

  • Use a dedicated spatula to weigh the desired amount of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate on weigh paper or in a tared container.

  • If creating a solution, slowly add the solid to the solvent with stirring to prevent splashing.

  • Securely close the primary container immediately after use and store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[9][10]

Step 3: Decontamination & Cleanup

  • Wipe down the designated work area, spatula, and any other potentially contaminated surfaces with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose of all contaminated disposable materials (weigh paper, gloves, wipes) in the designated hazardous waste container.[14]

Emergency Procedures

In Case of Accidental Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area and restrict access.

  • Ensure the area is well-ventilated (if not already in a fume hood).

  • Wearing the appropriate PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material like vermiculite or sand.[13]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area as described in the handling protocol. Report the spill to the laboratory supervisor or the Environmental Health & Safety (EHS) department.[13]

Disposal Plan: A Mandated Workflow

Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[13][14] All waste containing Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate is considered hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste, including the pure compound, reaction residues, and contaminated materials (e.g., pipette tips, gloves, weigh paper), in a dedicated, sealable, and chemically compatible hazardous waste container.[10][13]

  • Labeling: Clearly label the container with a "Hazardous Waste" tag.[10] The label must include the full chemical name, "Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate," and list any other components in the waste mixture.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[13]

  • Disposal: Arrange for pickup and disposal through your institution's certified Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[10][14]

G cluster_0 A Generation of Waste (e.g., excess compound, contaminated gloves) B Collect in Designated, Compatible Container A->B C Securely Seal Container B->C D Affix 'Hazardous Waste' Label (Full Chemical Name Required) C->D E Store in Secure Satellite Accumulation Area D->E F Request Pickup by EHS or Licensed Contractor E->F G Final Disposal at Licensed Facility F->G caption Waste Disposal Workflow

Sources

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